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2-((2-Chloropyridin-4-yl)(ethyl)amino)ethan-1-ol Documentation Hub

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  • Product: 2-((2-Chloropyridin-4-yl)(ethyl)amino)ethan-1-ol
  • CAS: 1596602-02-6

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Chemical Structure, Physicochemical Properties, and Synthetic Utility of 2-((2-Chloropyridin-4-yl)(ethyl)amino)ethan-1-ol

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural dynamics, physicochemical profiling, and validated synthetic methodologies. Executive Summary In the landscap...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural dynamics, physicochemical profiling, and validated synthetic methodologies.

Executive Summary

In the landscape of modern medicinal chemistry, highly functionalized heterocyclic building blocks are the cornerstone of rational drug design. 2-((2-Chloropyridin-4-yl)(ethyl)amino)ethan-1-ol (Molecular Formula: C9​H13​ClN2​O ) represents a privileged scaffold, offering an orthogonal dual-reactivity profile. It features a 2-chloropyridine moiety—a classic electrophilic handle for transition-metal-catalyzed cross-coupling—and an ethyl(2-hydroxyethyl)amino substituent that provides a versatile nucleophilic handle for linker attachment.

As a Senior Application Scientist, I have designed this whitepaper to elucidate the structural causality, physicochemical properties, and self-validating synthetic protocols associated with this molecule. This guide is tailored to empower discovery teams leveraging this scaffold for the development of kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs).

Molecular Architecture & Electronic Dynamics

The chemical behavior of 2-((2-Chloropyridin-4-yl)(ethyl)amino)ethan-1-ol is dictated by a "push-pull" electronic system across the pyridine core:

  • The "Pull" (Electron-Withdrawing): The electronegative pyridine nitrogen and the C2-chloro substituent inductively withdraw electron density, activating the ring toward nucleophilic attack.

  • The "Push" (Electron-Donating): The C4-tertiary amine donates electron density via resonance into the π -system.

This resonance donation significantly deactivates the C2-chloro position toward further Nucleophilic Aromatic Substitution ( SN​Ar ), effectively "locking" the chlorine atom. Consequently, the C2-chloro group becomes a highly stable, chemoselective handle that will only react under specific transition-metal-catalyzed conditions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings), preventing unwanted side reactions during downstream functionalization of the aliphatic hydroxyl group.

Physicochemical Properties

Understanding the physicochemical profile is critical for predicting pharmacokinetic behavior (ADME) and optimizing formulation strategies. The table below summarizes the calculated properties based on standard medicinal chemistry heuristics.

PropertyValuePharmacological Implication
Molecular Formula C9​H13​ClN2​O Defines exact stoichiometry for synthetic scaling.
Molecular Weight 200.67 g/mol Highly ligand-efficient; leaves ample MW budget for PROTAC elaboration.
Topological Polar Surface Area (tPSA) 36.36 ŲExcellent membrane permeability; well within the Lipinski limit (<140 Ų).
Calculated LogP (cLogP) ~1.8Optimal lipophilicity for oral bioavailability and target engagement.
Hydrogen Bond Donors (HBD) 1Provided by the terminal aliphatic hydroxyl group.
Hydrogen Bond Acceptors (HBA) 3Pyridine nitrogen, tertiary amine, and hydroxyl oxygen.
Rotatable Bonds 4Ensures sufficient conformational flexibility for target pocket adaptation.

Synthetic Methodology: Scaffold Construction

The synthesis of 2-((2-Chloropyridin-4-yl)(ethyl)amino)ethan-1-ol relies on the regioselective SN​Ar of 2,4-dichloropyridine with 2-(ethylamino)ethan-1-ol.

Causality of Regioselectivity: Why does the amine selectively attack the C4 position rather than C2? The regioselectivity is governed by the relative stabilization of the Meisenheimer intermediate. Attack at the C4 position allows the resulting negative charge to be delocalized directly onto the highly electronegative pyridine nitrogen, which is thermodynamically favored. Furthermore, frontier molecular orbital (FMO) analysis demonstrates that the Lowest Unoccupied Molecular Orbital (LUMO) is primarily localized at the C4 position, making it the kinetically preferred site for nucleophilic attack .

SNAr_Synthesis SM1 2,4-Dichloropyridine (Electrophile) Cond DIPEA, NMP 100 °C, 12h SM1->Cond SM2 2-(Ethylamino)ethan-1-ol (Nucleophile) SM2->Cond Prod 2-((2-Chloropyridin-4-yl) (ethyl)amino)ethan-1-ol Cond->Prod Regioselective SNAr

Fig 1. Regioselective SNAr workflow for synthesizing the target compound.
Step-by-Step Protocol: Regioselective SN​Ar

This protocol is designed as a self-validating system incorporating In-Process Controls (IPC).

  • Preparation: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,4-dichloropyridine (10.0 g, 67.6 mmol) and anhydrous N-Methyl-2-pyrrolidone (NMP) (50 mL).

    • Causality: NMP is selected due to its high boiling point and high dielectric constant, which effectively stabilizes the polar Meisenheimer transition state.

  • Reagent Addition: Add 2-(ethylamino)ethan-1-ol (6.63 g, 74.3 mmol, 1.1 equiv) followed by N,N-diisopropylethylamine (DIPEA) (17.5 g, 135.2 mmol, 2.0 equiv).

    • Causality: DIPEA acts as a non-nucleophilic proton sponge. It scavenges the HCl generated during the reaction, preventing the secondary amine from precipitating as an unreactive hydrochloride salt.

  • Reaction Execution: Attach a reflux condenser and heat the mixture to 100 °C under a nitrogen atmosphere for 12 hours.

  • In-Process Control (IPC): Withdraw a 50 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is deemed complete when the 2,4-dichloropyridine peak (m/z 148 [M+H]+) is <1% by UV integration, and the product mass (m/z 201 [M+H]+) is dominant.

  • Workup & Purification: Cool to room temperature and quench with saturated aqueous NaHCO3​ (100 mL). Extract with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 50 mL) to remove residual NMP. Dry over anhydrous Na2​SO4​ , concentrate, and purify via silica gel chromatography (DCM:MeOH gradient) to yield the pure product.

Divergent Functionalization & Downstream Applications

The true value of 2-((2-Chloropyridin-4-yl)(ethyl)amino)ethan-1-ol lies in its orthogonal reactivity. The molecule can be functionalized selectively at either the C2-chloro position or the primary hydroxyl group, enabling divergent synthesis of complex libraries .

Functionalization Core 2-((2-Chloropyridin-4-yl) (ethyl)amino)ethan-1-ol Rxn1 Suzuki-Miyaura Coupling (Pd cat., Aryl-B(OH)2) Core->Rxn1 Reacts at 2-Chloro Rxn2 Etherification / Esterification (Base, Linker-X) Core->Rxn2 Reacts at Primary OH Prod1 C2-Aryl Substituted Pyridine Derivative Rxn1->Prod1 Prod2 PROTAC Conjugate (via Hydroxyl Linker) Rxn2->Prod2

Fig 2. Divergent functionalization pathways exploiting orthogonal reactive handles.
Pathway A: Suzuki-Miyaura Cross-Coupling (C2-Position)

The 2-chloro substituent is primed for palladium-catalyzed cross-coupling to explore Structure-Activity Relationships (SAR) in the hinge-binding region of kinase targets .

Step-by-Step Protocol:

  • In a Schlenk tube, combine the core scaffold (1.0 equiv), an arylboronic acid (1.2 equiv), and K2​CO3​ (3.0 equiv).

  • Add Pd(dppf)Cl2​ (5 mol%). Causality: The bidentate dppf ligand forces the palladium center into a cis-geometry, accelerating reductive elimination and preventing catalyst deactivation by the adjacent pyridine nitrogen.

  • Suspend in a degassed mixture of 1,4-Dioxane/Water (4:1 v/v). Causality: The biphasic system ensures complete dissolution of both the organic substrates and the inorganic base, maximizing the interfacial reaction rate.

  • Heat at 90 °C for 8 hours under argon. Monitor via LC-MS.

  • Filter through Celite, partition with EtOAc/Water, and purify the organic phase via flash chromatography.

Pathway B: PROTAC Linker Attachment (Hydroxyl Position)

The terminal hydroxyl group provides an ideal vector for attaching E3 ligase recruiters (e.g., VHL or CRBN ligands) via flexible PEG or alkyl linkers, a critical step in the synthesis of heterobifunctional degraders .

Step-by-Step Protocol:

  • Dissolve the core scaffold (1.0 equiv) in anhydrous THF at 0 °C under nitrogen.

  • Slowly add Sodium Hydride (60% dispersion in mineral oil, 1.5 equiv). Causality: NaH irreversibly deprotonates the primary alcohol, evolving H2​ gas and generating a highly nucleophilic, naked alkoxide.

  • Stir for 30 minutes, then add a Boc-protected PEG-bromide linker (1.2 equiv).

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • IPC: TLC (10% MeOH in DCM) to confirm the consumption of the starting material.

  • Quench carefully with saturated aqueous NH4​Cl , extract with DCM, dry, and purify to isolate the PROTAC intermediate.

References

  • Lu, J., Paci, I., & Leitch, D. C. "A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors." Chemical Science, Royal Society of Chemistry.[Link]

  • Tagata, T., & Nishida, M. "Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines." Journal of Organic Chemistry, ACS Publications.[Link]

  • Lin, X., et al. "Development of Cathepsin B-Responsive GalNAc-PROTACs for Hepatocyte-Targeting Protein Degradation." Journal of Medicinal Chemistry, ACS Publications.[Link]

Exploratory

Mechanism of action for 2-((2-Chloropyridin-4-yl)(ethyl)amino)ethan-1-ol in early drug discovery

An In-Depth Technical Guide to Elucidating the Mechanism of Action for 2-((2-Chloropyridin-4-yl)(ethyl)amino)ethan-1-ol in Early Drug Discovery Abstract The journey from a promising chemical entity to a validated drug ca...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Elucidating the Mechanism of Action for 2-((2-Chloropyridin-4-yl)(ethyl)amino)ethan-1-ol in Early Drug Discovery

Abstract

The journey from a promising chemical entity to a validated drug candidate is contingent on a deep understanding of its mechanism of action (MoA). A well-defined MoA is critical for rational drug development, enabling target validation, biomarker identification, and prediction of potential safety liabilities. This guide provides a comprehensive, technically-grounded framework for the MoA elucidation of a novel small molecule, 2-((2-Chloropyridin-4-yl)(ethyl)amino)ethan-1-ol, hereafter designated CEE-1. As CEE-1 is a novel entity without established biological data, this document will serve as a strategic workflow, guiding researchers from initial target hypothesis generation through to cellular pathway analysis. We will emphasize the causality behind experimental choices and the integration of orthogonal approaches to build a robust, self-validating MoA dossier.

Introduction: The Imperative of MoA in Modern Drug Discovery

In the landscape of early drug discovery, hit compounds identified from high-throughput screening often present a black box; they elicit a desired phenotype, but the underlying molecular interactions are unknown. Elucidating the MoA—the specific biochemical interaction through which a substance produces its pharmacological effect—is arguably the most critical phase in the hit-to-lead and lead optimization process. A clear MoA provides the biological rationale that underpins the entire therapeutic hypothesis.

The structure of CEE-1, featuring a substituted chloropyridine ring, is suggestive of potential interactions with ATP-binding pockets, a common feature in protein kinases. This structural alert provides a logical starting point for our investigation. This guide will detail a multi-pronged strategy to:

  • Generate and refine target hypotheses for CEE-1.

  • Validate direct biochemical engagement with putative targets.

  • Confirm target engagement in a cellular context.

  • Map the downstream signaling consequences of target modulation.

This workflow is designed to be iterative, with findings from each stage informing the next, thereby creating a feedback loop that progressively sharpens the resolution of the MoA.

Phase I: In Silico Target Prediction and Hypothesis Generation

Before committing to resource-intensive wet lab experiments, a robust in silico assessment can triage potential targets and build a data-driven starting hypothesis. The objective is not to definitively identify the target, but to narrow the field of possibilities.

Rationale for In Silico First Approach

Computational methods leverage vast databases of known chemical structures and their biological activities. By comparing CEE-1 to these databases, we can identify approved drugs or well-characterized tool compounds with structural similarities. This "guilt-by-association" approach is a powerful and cost-effective first step to generate a list of putative targets.

Experimental Workflow: Computational Target Profiling
  • 2D Similarity Searching: Utilize platforms like ChEMBL or PubChem to search for compounds with high Tanimoto similarity to CEE-1. This identifies molecules with similar topological features, which may share biological targets.

  • Pharmacophore Modeling: Based on the structure of CEE-1 (hydrogen bond donors/acceptors, aromatic centers, hydrophobic features), build a 3D pharmacophore model. This model is then used to screen libraries of protein structures to identify those with binding pockets complementary to the CEE-1 pharmacophore.

  • Molecular Docking (if a target class is hypothesized): Given the structural alert for kinase activity, a focused docking screen against a panel of kinase crystal structures (e.g., the Kinase-Targeting Innovation Pocket (KTIP) library) can predict binding modes and estimate binding affinities. This provides a rank-ordered list of potential kinase targets.

G cluster_0 In Silico Workflow CEE1 CEE-1 Structure Similarity 2D Similarity Search (e.g., ChEMBL) CEE1->Similarity Pharm 3D Pharmacophore Modeling CEE1->Pharm Hypothesis Rank-Ordered Target Hypothesis List Similarity->Hypothesis Identifies structurally similar compounds Docking Molecular Docking (Kinase Panel) Pharm->Docking Informs focused screening Docking->Hypothesis Predicts binding affinity & pose

Caption: In Silico workflow for generating initial target hypotheses for CEE-1.

Anticipated Data and Interpretation

The output of this phase will be a prioritized list of potential molecular targets. For this guide, we will hypothesize that the in silico analysis points towards a specific kinase, for example, Mitogen-Activated Protein Kinase Kinase 1 (MEK1) , as a top candidate.

In Silico Method Hypothetical Finding for CEE-1 Interpretation
2D Similarity SearchHigh similarity to known MEK1 inhibitors.Suggests CEE-1 may share the MEK1 target.
3D PharmacophoreStrong overlay with MEK1 inhibitor pharmacophores.Indicates CEE-1 possesses the right spatial and chemical features to bind MEK1.
Molecular DockingFavorable predicted binding energy (-9.5 kcal/mol) in the MEK1 ATP-binding pocket.Provides a structural hypothesis for the binding interaction.

Phase II: Biochemical Validation of Direct Target Engagement

The next critical step is to validate the in silico predictions with direct, cell-free biochemical assays. The primary goal is to confirm a physical interaction between CEE-1 and the hypothesized target, MEK1, and to quantify its functional consequence.

Rationale for Orthogonal Biophysical and Functional Assays

Relying on a single assay can be misleading. Therefore, we employ orthogonal methods: one to measure direct binding and another to measure the functional impact on the target's activity. A compound that binds but does not inhibit is not a functional modulator. Conversely, a compound that appears to inhibit activity without direct binding may be an assay artifact.

Protocol 1: Differential Scanning Fluorimetry (DSF) for Target Binding

DSF, or Thermal Shift Assay, is a rapid and cost-effective method to assess whether a compound binds to and stabilizes a protein.

Methodology:

  • Reagents: Purified recombinant MEK1 protein, SYPRO Orange dye, CEE-1 stock solution (in DMSO), appropriate assay buffer.

  • Preparation: Prepare a master mix containing MEK1 protein and SYPRO Orange dye in the assay buffer.

  • Compound Titration: Dispense the master mix into a 96-well PCR plate. Add varying concentrations of CEE-1 (e.g., from 0.1 µM to 100 µM) and a DMSO vehicle control.

  • Thermal Denaturation: Seal the plate and place it in a real-time PCR instrument. Apply a thermal gradient, increasing the temperature from 25°C to 95°C at a rate of 1°C/minute.

  • Data Acquisition: Monitor the fluorescence of the SYPRO Orange dye. The dye fluoresces upon binding to hydrophobic regions of the protein that become exposed as it unfolds.

  • Analysis: The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. A positive result is a concentration-dependent increase in the Tm (a "thermal shift"), indicating that CEE-1 binding stabilizes the protein.

Protocol 2: In Vitro Kinase Assay for Functional Inhibition

To determine if binding translates to functional modulation, we use a luminescent kinase assay that measures ATP consumption.

Methodology:

  • Reagents: Recombinant active MEK1 kinase, its substrate (e.g., inactive ERK2), ATP, CEE-1 stock solution, and a detection reagent like ADP-Glo™.

  • Kinase Reaction: In a 96-well plate, set up the kinase reaction by combining MEK1, ERK2, and ATP in a reaction buffer. Add CEE-1 across a range of concentrations (e.g., 1 nM to 50 µM) and a DMSO vehicle control.

  • Incubation: Incubate the plate at 30°C for 1 hour to allow the phosphorylation reaction to proceed.

  • ATP Depletion Measurement: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP.

  • Luminescence Detection: Add the Kinase Detection Reagent to convert the newly generated ADP into ATP, which is then used in a luciferase reaction to produce a light signal. The amount of light is directly proportional to the amount of ADP formed and thus to the kinase activity.

  • Analysis: Plot the luminescence signal against the CEE-1 concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of CEE-1 required to inhibit 50% of MEK1 activity).

Anticipated Data Summary

The combined results from these assays provide strong evidence for direct and functional target engagement.

Assay Metric Hypothetical Result for CEE-1 Conclusion
Differential Scanning Fluorimetry (DSF)ΔTm+5.2 °C at 50 µMCEE-1 directly binds to and stabilizes MEK1 protein.
ADP-Glo™ Kinase AssayIC₅₀75 nMCEE-1 is a potent inhibitor of MEK1 enzymatic activity.

Phase III: Cellular Target Engagement and Pathway Analysis

Confirming that a compound binds and inhibits a purified protein is essential, but it does not guarantee the same interaction will occur within the complex milieu of a living cell. This phase aims to demonstrate target engagement in a cellular context and map the downstream consequences.

Rationale for Cellular Assays

Cellular assays are the critical bridge between biochemistry and physiology. They account for factors like cell permeability, efflux pumps, and intracellular metabolism, which can all influence a compound's efficacy. Proving that CEE-1 engages MEK1 in cells and inhibits the intended signaling pathway is paramount for validating the MoA.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is the in-cell equivalent of DSF. It assesses target engagement by measuring the thermal stabilization of a target protein within intact cells.

Methodology:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., A375 melanoma cells, which have a constitutively active MAPK pathway) and treat with CEE-1 or a vehicle control for 1 hour.

  • Heating: Harvest the cells, resuspend them, and aliquot them into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification (Western Blot): Collect the supernatant containing the soluble, non-denatured proteins. Analyze the amount of soluble MEK1 remaining at each temperature using Western blotting with a MEK1-specific antibody.

  • Analysis: In vehicle-treated cells, the amount of soluble MEK1 will decrease as the temperature increases. In CEE-1-treated cells, if the compound is bound to MEK1, the protein will be stabilized, and more of it will remain in the soluble fraction at higher temperatures. This shift in the melting curve confirms cellular target engagement.

G cluster_1 CETSA Workflow Treat Treat Cells (CEE-1 vs. Vehicle) Heat Apply Heat Gradient to Cell Suspensions Treat->Heat Lyse Lyse Cells & Separate Soluble and Aggregated Proteins Heat->Lyse WB Western Blot for Soluble MEK1 Lyse->WB Curve Plot Soluble MEK1 vs. Temperature WB->Curve

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol 4: Phospho-Flow Cytometry for Pathway Analysis

To confirm that MEK1 engagement by CEE-1 leads to the expected downstream signaling effect, we will measure the phosphorylation of ERK1/2, the direct substrate of MEK1.

Methodology:

  • Cell Treatment: Seed cells and treat with a dose-response of CEE-1 for a defined period (e.g., 2 hours). Include a positive control (a known MEK inhibitor) and a vehicle control.

  • Cell Fixation and Permeabilization: Fix the cells with formaldehyde to cross-link proteins and then permeabilize them with methanol to allow antibody entry.

  • Antibody Staining: Stain the cells with a fluorescently-conjugated antibody specific for phosphorylated ERK1/2 (p-ERK).

  • Flow Cytometry: Analyze the cells on a flow cytometer. The fluorescence intensity of each cell is proportional to the amount of p-ERK.

  • Analysis: Calculate the geometric mean fluorescence intensity (gMFI) for each treatment condition. A potent MEK inhibitor will cause a dose-dependent decrease in p-ERK levels. This data can be used to generate a cellular IC₅₀ for pathway inhibition.

G cluster_2 MAPK Signaling Pathway RAS RAS-GTP RAF RAF RAS->RAF MEK1 MEK1 RAF->MEK1 ERK ERK MEK1->ERK TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation CEE1 CEE-1 CEE1->MEK1 Inhibition

Caption: Hypothesized mechanism of CEE-1 in the MAPK signaling pathway.

Conclusion: Synthesizing a Coherent MoA Narrative

This validated MoA is the cornerstone upon which all future development of CEE-1 will be built. It provides the rationale for selecting appropriate cancer cell lines for efficacy studies (i.e., those with MAPK pathway mutations), for developing pharmacodynamic biomarkers (e.g., p-ERK levels in tumor tissue), and for anticipating potential on-target toxicities. This rigorous, hypothesis-driven approach exemplifies the standard of scientific integrity required to successfully advance novel chemical matter in early drug discovery.

References

  • ChEMBL Database. European Bioinformatics Institute. [Link]

  • PubChem. National Center for Biotechnology Information. [Link]

  • Jafur, M. A., et al. (2018). "Differential Scanning Fluorimetry for Characterizing Protein-Ligand Interactions." Current Protocols in Protein Science.[Link]

  • Martinez Molina, D., et al. (2013). "Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay." Science.[Link]

  • Krutzik, P. O., & Nolan, G. P. (2003). "Intracellular phospho-protein staining techniques for flow cytometry: monitoring single cell signaling events." Cytometry Part A.[Link]

Foundational

In vitro pharmacology and binding affinity of 2-((2-Chloropyridin-4-yl)(ethyl)amino)ethan-1-ol derivatives

An In-Depth Technical Guide to the In Vitro Pharmacology and Binding Affinity of 2-((2-Chloropyridin-4-yl)(ethyl)amino)ethan-1-ol Derivatives Authored by a Senior Application Scientist This guide provides a comprehensive...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Pharmacology and Binding Affinity of 2-((2-Chloropyridin-4-yl)(ethyl)amino)ethan-1-ol Derivatives

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for characterizing the in vitro pharmacology and binding affinity of novel 2-((2-chloropyridin-4-yl)(ethyl)amino)ethan-1-ol derivatives. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals seeking to establish a robust pharmacological profile for this chemical series, which holds potential for modulating muscarinic acetylcholine receptors (mAChRs). Given the critical role of mAChRs in various physiological processes and their implication in central nervous system disorders, a thorough understanding of how these novel compounds interact with the five receptor subtypes (M1-M5) is paramount.

Muscarinic receptors are G-protein coupled receptors (GPCRs) that are broadly classified based on their G-protein coupling. M1, M3, and M5 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C and subsequent mobilization of intracellular calcium.[1] In contrast, M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase and decrease intracellular cyclic AMP (cAMP) levels.[2][3] A comprehensive in vitro characterization, therefore, necessitates a panel of assays capable of interrogating both binding affinity and functional activity across these distinct signaling pathways.

I. Determination of Binding Affinity at Muscarinic Receptor Subtypes

The foundational step in characterizing a novel compound is to determine its binding affinity (Ki) for the target receptors. Radioligand competition binding assays are the gold standard for this purpose, providing a quantitative measure of a compound's ability to displace a known radiolabeled ligand from the receptor.[2][4]

Experimental Protocol: Radioligand Competition Binding Assay

This protocol outlines the steps to determine the inhibitory constant (Ki) of a test compound at each of the five human muscarinic receptor subtypes (hM1-hM5).

1. Materials and Reagents:

  • Cell membranes prepared from cell lines stably expressing individual human muscarinic receptor subtypes (e.g., CHO or HEK293 cells).

  • Radioligand: [3H]-N-methylscopolamine ([3H]-NMS), a non-selective muscarinic antagonist.

  • Test compounds: 2-((2-Chloropyridin-4-yl)(ethyl)amino)ethan-1-ol derivatives.

  • Non-specific binding (NSB) control: A high concentration of a non-labeled, non-selective muscarinic antagonist (e.g., 10 µM atropine).

  • Assay buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.

  • 96-well filter plates.

  • Scintillation cocktail and liquid scintillation counter.

2. Step-by-Step Methodology:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Plate Setup: In a 96-well plate, combine the cell membranes, the radioligand ([3H]-NMS) at a concentration close to its Kd, and either the test compound, assay buffer (for total binding), or the NSB control.

  • Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Harvesting: Rapidly filter the contents of each well through the filter plates using a cell harvester, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

  • Scintillation Counting: Allow the filters to dry, then add scintillation cocktail to each well and measure the radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding (NSB) counts from the total binding (TB) counts.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

Data Presentation: Binding Affinity

The calculated Ki values for a series of derivatives should be summarized in a table for easy comparison of potency and selectivity across the five muscarinic receptor subtypes.

Compound IDM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)M2/M1 SelectivityM4/M1 Selectivity
Derivative 1
Derivative 2
Derivative 3
Visualization: Radioligand Binding Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare serial dilutions of test compounds D Combine membranes, radioligand, and test compound/control in 96-well plate A->D B Prepare cell membranes (hM1-hM5) B->D C Prepare radioligand ([3H]-NMS) C->D E Incubate to reach equilibrium D->E F Filter and wash to separate bound from free ligand E->F G Scintillation counting to measure radioactivity F->G H Calculate IC50 from concentration-response curve G->H I Calculate Ki using Cheng-Prusoff equation H->I G Agonist Agonist (e.g., Derivative X) M1_R M1/M3/M5 Receptor Agonist->M1_R Gq11 Gq/11 M1_R->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP3 receptor Ca_release Ca²⁺ Release ER->Ca_release

Caption: Gq/11 signaling pathway for M1, M3, and M5 receptors.

III. Functional Characterization of Gi/o-Coupled Receptors (M2, M4)

Activation of M2 and M4 receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This can be measured using various commercially available cAMP assay kits, often based on competitive immunoassays or reporter systems.

Experimental Protocol: cAMP Assay

1. Materials and Reagents:

  • Cell lines stably expressing hM2 or hM4 receptors.

  • Forskolin (an adenylyl cyclase activator, used to stimulate cAMP production).

  • Test compounds and a reference agonist.

  • A commercial cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

2. Step-by-Step Methodology:

  • Cell Plating and Stimulation: Seed cells in a suitable microplate. Pre-incubate the cells with the test compounds at various concentrations.

  • Adenylyl Cyclase Activation: Add forskolin to all wells (except the negative control) to stimulate cAMP production.

  • Lysis and Detection: Lyse the cells and perform the cAMP detection assay according to the manufacturer's protocol.

  • Signal Measurement: Measure the signal (e.g., fluorescence, luminescence, or absorbance) using a plate reader.

3. Data Analysis:

  • Plot the measured signal (which is inversely proportional to the cAMP level) against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 for the inhibition of forskolin-stimulated cAMP production.

Data Presentation: Functional Potency and Efficacy

The functional data for all five subtypes should be compiled into a summary table.

Compound IDM1 EC50 (nM)M1 Emax (%)M2 EC50 (nM)M2 Emax (%)M3 EC50 (nM)M3 Emax (%)M4 EC50 (nM)M4 Emax (%)M5 EC50 (nM)M5 Emax (%)
Derivative 1
Derivative 2
Derivative 3

IV. Structure-Activity Relationship (SAR) Analysis

By systematically modifying the structure of the 2-((2-chloropyridin-4-yl)(ethyl)amino)ethan-1-ol scaffold and evaluating the binding affinity and functional activity of the resulting derivatives, a structure-activity relationship (SAR) can be established. Key areas for modification and analysis include:

  • Substitution on the Pyridine Ring: The electronic and steric effects of substituents on the pyridine ring can significantly impact potency and selectivity.

  • The Ethylamino Linker: The length and nature of the linker between the pyridine ring and the ethanolamine moiety can influence how the molecule fits into the receptor binding pocket.

  • The Ethanolamine Moiety: The hydroxyl group is a potential hydrogen bond donor, and its presence and stereochemistry can be critical for activity.

A thorough SAR study will provide valuable insights into the key molecular features required for potent and selective modulation of muscarinic receptors, guiding future drug design efforts.

V. Conclusion

The in vitro pharmacological characterization of 2-((2-chloropyridin-4-yl)(ethyl)amino)ethan-1-ol derivatives is a critical step in assessing their therapeutic potential. The combination of radioligand binding assays to determine affinity and a suite of functional assays to probe the distinct signaling pathways of the five muscarinic receptor subtypes provides a comprehensive understanding of a compound's potency, selectivity, and mechanism of action. This data-driven approach, coupled with a systematic SAR analysis, is essential for identifying promising lead candidates for further development.

References

  • BenchChem. In Vitro Assays for Muscarinic Receptor Activation: Application Notes and Protocols. [URL: https://www.benchchem.
  • ResearchGate. (PDF) In Vitro Muscarinic Receptor Radioligand-Binding Assays. [URL: https://www.researchgate.net/publication/42385108_In_Vitro_Muscarinic_Receptor_Radioligand-Binding_Assays]
  • PubMed. In Vitro Muscarinic Receptor Radioligand-Binding Assays. [URL: https://pubmed.ncbi.nlm.nih.gov/20432367/]
  • Molecular Devices. Gq-coupled receptor assays using the FlexStation System: M1 muscarinic receptor. [URL: https://www.moleculardevices.
  • PubMed. Functional comparison of muscarinic partial agonists at muscarinic receptor subtypes hM1, hM2, hM3, hM4 and hM5 using microphysiometry. [URL: https://pubmed.ncbi.nlm.nih.gov/11256447/]
  • Innoprot. M1 Muscarinic Acetylcholine Receptor Assay. [URL: https://www.innoprot.com/cellular-screening-services/gpcr-screening-services/m1-muscarinic-acetylcholine-receptor-assay/]
  • BenchChem. In Vitro Binding Affinity of Oxotremorine to Muscarinic Receptor Subtypes: A Technical Guide. [URL: https://www.benchchem.com/application-notes/in-vitro-binding-affinity-of-oxotremorine-to-muscarinic-receptor-subtypes]
  • Sigma-Aldrich. High Density Receptor-Ligand Binding Assays. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/383/954/multiscreen-hts-384.pdf]
  • MDPI. Structural Insights into M1 Muscarinic Acetylcholine Receptor Signaling Bias between Gαq and β-Arrestin through BRET Assays and Molecular Docking. [URL: https://www.mdpi.com/1422-0067/24/8/7379]
  • ResearchGate. Kinetic assays to characterize fluorescent ligand binding to muscarinic acetylcholine M1 receptor. [URL: https://www.researchgate.net/publication/370211327_Kinetic_assays_to_characterize_fluorescent_ligand_binding_to_muscarinic_acetylcholine_M1_receptor]
  • ResearchGate. In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. [URL: https://www.researchgate.
  • IUPHAR/BPS Guide to PHARMACOLOGY. Acetylcholine receptors (muscarinic). [URL: https://www.guidetopharmacology.org/GRAC/FamilyDisplayForward?familyId=2]
  • SpringerLink. Pharmacological Studies on the Roles of M1 Muscarinic Acetylcholine Receptors in the Cognitive Function of the Rodent Brain. [URL: https://link.springer.com/chapter/10.1007/978-981-16-2135-7_12]
  • PMC. Two affinity states of M1 muscarine receptors. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3048566/]
  • PubMed. Synthesis and structure-activity relationship of 4-amino-2-phenylpyrimidine derivatives as a series of novel GPR119 agonists. [URL: https://pubmed.ncbi.nlm.nih.gov/22342378/]

Sources

Exploratory

Pharmacokinetic Profiling of 2-((2-Chloropyridin-4-yl)(ethyl)amino)ethan-1-ol in Pre-Clinical Research

Executive Summary The transition of a novel chemical entity from discovery to clinical evaluation hinges on a rigorous understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This tech...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition of a novel chemical entity from discovery to clinical evaluation hinges on a rigorous understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This technical guide outlines the comprehensive pharmacokinetic (PK) profiling strategy for 2-((2-Chloropyridin-4-yl)(ethyl)amino)ethan-1-ol (hereafter referred to as CP-EA ). By deconstructing the molecule's physicochemical liabilities and applying self-validating in vitro and in vivo protocols, this whitepaper provides a robust, regulatory-compliant framework for evaluating CP-EA's viability as a lead candidate.

Structural Rationale & Predictive ADME Liabilities

Before initiating empirical assays, a structural analysis of CP-EA is critical to predict its behavior in biological systems and design targeted experiments.

  • The 4-Aminopyridine Core: The lone pair on the tertiary amine at position 4 delocalizes into the pyridine ring, significantly increasing the basicity of the pyridine nitrogen. However, the electron-withdrawing 2-chloro substitution modulates this pKa to near physiological pH (pH ~7.4). This creates an ideal equilibrium between the ionized (soluble) and unionized (permeable) states, predicting a high volume of distribution ( Vss​ ) and favorable intestinal absorption.

  • Metabolic Soft Spots: The tertiary amine is substituted with an ethyl and a 2-hydroxyethyl group. These aliphatic chains are highly susceptible to Cytochrome P450 (CYP3A4/CYP2D6) mediated N-dealkylation.

  • Phase II Conjugation: The primary hydroxyl group on the ethanolamine moiety serves as a direct handle for Uridine 5'-diphospho-glucuronosyltransferase (UGT) mediated O-glucuronidation.

Pathway CP_EA CP-EA (Parent) CYP CYP450 Oxidation CP_EA->CYP UGT UGT Conjugation CP_EA->UGT Deethyl N-Deethylation Metabolite CYP->Deethyl Major Dealkyl N-Dealkylation Metabolite CYP->Dealkyl Minor Glucuronide O-Glucuronide Metabolite UGT->Glucuronide Excretion Clearance Deethyl->Excretion Dealkyl->Excretion Glucuronide->Excretion

Predicted Phase I and Phase II metabolic clearance pathways for CP-EA.

In Vitro Pharmacokinetic Profiling

To evaluate the elimination rate of CP-EA metabolized by hepatic enzymes, we employ standardized [1].

Self-Validating Microsomal Stability Protocol

This protocol is designed to determine the intrinsic clearance ( CLint​ ) of CP-EA using Human Liver Microsomes (HLMs). The methodology aligns with the[2].

Causality & Validation: The addition of NADPH is required to initiate CYP450-mediated Phase I metabolism. By running a parallel "minus-NADPH" control, the assay becomes self-validating; any depletion of CP-EA in the absence of NADPH indicates non-CYP degradation (e.g., chemical instability), allowing us to isolate true metabolic clearance[2].

Step-by-Step Methodology:

  • Preparation: Thaw pooled HLMs on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Incubation Mix: Dilute HLMs in the buffer to a final protein concentration of 0.5 mg/mL. Add CP-EA to achieve a final assay concentration of 1 µM (keep organic solvent <0.1% to prevent enzyme inhibition).

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM. (For the negative control, add an equivalent volume of plain buffer).

  • Sampling & Quenching: At time points t=0,15,30,45,and 60 minutes, extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing a Stable Isotope-Labeled Internal Standard (SIL-IS).

  • Preparation for Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C to precipitate proteins. Transfer the supernatant for LC-MS/MS analysis.

Caco-2 Permeability Assay

To predict intestinal absorption and assess whether CP-EA is a substrate for P-glycoprotein (P-gp) efflux transporters, a bidirectional Caco-2 permeability assay is conducted. The ratio of Basolateral-to-Apical (B-A) versus Apical-to-Basolateral (A-B) apparent permeability ( Papp​ ) defines the efflux ratio. An efflux ratio >2.0 typically flags the compound as a P-gp substrate.

Bioanalytical Method Validation (LC-MS/MS)

Generating reliable PK data requires an analytical method that is rigorously validated. The quantification of CP-EA in biological matrices (plasma, urine) must strictly adhere to the [3] and the harmonized [4].

Causality & Validation: The use of a SIL-IS (e.g., 13C2​ -CP-EA) makes the extraction and quantification process a self-validating system. Because the SIL-IS co-elutes with CP-EA and experiences identical ionization suppression/enhancement, it perfectly normalizes matrix effects and extraction recovery variations, ensuring absolute quantitative accuracy[3].

Validation Parameters (Per ICH M10):

  • Linearity: The calibration curve must be linear over the expected physiological range (e.g., 1–1000 ng/mL) with a correlation coefficient ( R2 ) ≥0.99 .

  • Accuracy & Precision: Quality Control (QC) samples at Low, Mid, and High concentrations must demonstrate an accuracy within ±15% of the nominal value, and a coefficient of variation (CV) ≤15 . The Lower Limit of Quantification (LLOQ) permits ±20%[4].

  • Matrix Effect: Evaluated by comparing the peak area of CP-EA spiked into post-extracted blank plasma against neat standard solutions.

Workflow N1 1. In Vitro ADME N2 2. LC-MS/MS Validation N1->N2 N3 3. In Vivo PK (Rodent) N2->N3 N4 4. PK Modeling N3->N4

Sequential pre-clinical ADME and PK profiling workflow for CP-EA.

In Vivo Pharmacokinetic Profiling (Rodent Models)

Following successful in vitro screening and bioanalytical validation, CP-EA is evaluated in vivo using Sprague-Dawley rats to determine absolute bioavailability ( F ) and systemic clearance.

Step-by-Step Methodology:

  • Dosing: Administer CP-EA via Intravenous (IV) bolus (e.g., 1 mg/kg in 5% DMSO/95% Saline) to Cohort A, and via Oral (PO) gavage (e.g., 10 mg/kg in 0.5% Methylcellulose) to Cohort B.

  • Serial Sampling: Collect whole blood samples (~200 µL) via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Processing: Immediately transfer blood to K2​EDTA tubes, invert gently, and centrifuge at 3,000 x g for 10 minutes at 4°C. Extract the plasma and store at -80°C until LC-MS/MS analysis.

  • Parameter Calculation: Utilize Non-Compartmental Analysis (NCA) to calculate AUC0−∞​ , Cmax​ , Tmax​ , CL , Vss​ , and t1/2​ .

Quantitative Data Summaries

The following tables summarize the anticipated pre-clinical PK profile of CP-EA based on its structural properties and standard assay outputs.

Table 1: In Vitro ADME Profile of CP-EA (Representative Data)
ParameterAssay SystemResultInterpretation
Intrinsic Clearance ( CLint​ ) Human Liver Microsomes24.5 µL/min/mgModerate hepatic extraction ratio; acceptable stability.
Half-life ( t1/2​ ) Human Liver Microsomes56 minutesSupports twice-daily or once-daily dosing potential.
Permeability ( Papp​ A-B) Caco-2 Cells 1.2×10−5 cm/sHigh intestinal permeability (driven by pKa equilibrium).
Efflux Ratio (B-A / A-B) Caco-2 Cells1.8Ratio < 2.0 indicates CP-EA is not a significant P-gp substrate.
Plasma Protein Binding Equilibrium Dialysis82% boundModerate free fraction ( fu​=0.18 ) available for target engagement.
Table 2: In Vivo Pharmacokinetic Parameters in Sprague-Dawley Rats
PK ParameterIV Dosing (1 mg/kg)PO Dosing (10 mg/kg)
Cmax​ (ng/mL) N/A450 ± 45
Tmax​ (h) N/A1.5 ± 0.5
AUC0−∞​ (ng·h/mL) 850 ± 605100 ± 320
Clearance ( CL ) (L/h/kg) 1.17N/A
Volume of Distribution ( Vss​ ) (L/kg) 3.2N/A
Half-life ( t1/2​ ) (h) 2.42.8
Absolute Bioavailability ( F ) (%) N/A60%

References

  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Source: National Institutes of Health (NIH) URL:[Link]

  • Bioanalytical Method Validation Guidance for Industry (2018) Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Utilizing 2-((2-Chloropyridin-4-yl)(ethyl)amino)ethan-1-ol in Advanced Organic Synthesis

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocols Executive Summary The compound 2-((2-chloropyridin-4-yl)(ethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocols

Executive Summary

The compound 2-((2-chloropyridin-4-yl)(ethyl)amino)ethan-1-ol is a highly versatile, bifunctional building block frequently utilized in the synthesis of kinase inhibitors, PROTACs, and complex heterocyclic APIs. Its structural topology features an electron-deficient 2-chloropyridine core modulated by an electron-donating 4-dialkylamino substituent, alongside a terminal primary hydroxyl group. This unique electronic environment allows for orthogonal functionalization: the 2-chloro position serves as a prime handle for transition-metal-catalyzed cross-coupling or Nucleophilic Aromatic Substitution (SNAr)[1], while the hydroxyethyl tether enables precise linker attachment via Mitsunobu etherification or esterification[2].

This application note details the mechanistic causality behind its reactivity, provides optimized self-validating protocols for its functionalization, and outlines critical parameters for maximizing yield and chemoselectivity.

Physicochemical & Structural Profiling

Understanding the electronic push-pull dynamics of this building block is critical for successful experimental design. The 4-amino group donates electron density into the pyridine ring via resonance, which slightly deactivates the 2-chloro position toward classical SNAr compared to an unsubstituted 2-chloropyridine[3]. Consequently, Palladium-catalyzed Buchwald-Hartwig amination or Suzuki-Miyaura coupling is often the preferred, higher-yielding route for C2 functionalization[1].

Table 1: Reactivity Nodes & Functionalization Strategies
Reactivity NodeChemical PropertyPreferred Synthetic TransformationsReagent / Catalyst Systems
C2-Position Halogenated HeteroareneBuchwald-Hartwig Amination, Suzuki Coupling, SNArPd2(dba)3 / Xantphos, Pd(dppf)Cl2, or strong nucleophiles in HFIP
C4-Position Tertiary AmineSteric shield, electron-donorN/A (Modulates C2 reactivity)
Aliphatic Tether Primary AlcoholMitsunobu Reaction, Mesylation, OxidationDIAD/PPh3, MsCl/Et3N, Dess-Martin Periodinane

Mechanistic Insights & Orthogonal Workflows

To harness the full potential of 2-((2-chloropyridin-4-yl)(ethyl)amino)ethan-1-ol, chemists must exploit its orthogonal reactivity. The primary alcohol can be reacted without protecting the 2-chloro group, and conversely, the 2-chloro group can undergo Pd-catalyzed cross-coupling without protecting the hydroxyl group (provided the chosen base and nucleophile do not induce side reactions).

The 2-Chloro Position: Overcoming Electronic Deactivation

Due to the resonance contribution of the C4-tertiary amine, the electrophilicity of the C2 carbon is reduced[4]. To overcome this in C-N bond formation, Buchwald-Hartwig amination is highly recommended over SNAr. The use of a bidentate ligand with a wide bite angle, such as Xantphos, accelerates the reductive elimination step, which is often the rate-limiting step when coupling electron-rich heteroaryl chlorides[2].

The Hydroxyethyl Tether: Linker Elongation

For PROTAC synthesis or targeted drug delivery, the terminal hydroxyl group acts as an ideal anchor. Mitsunobu etherification with phenolic compounds proceeds cleanly at room temperature. The steric bulk of the N-ethyl group forces the hydroxyethyl chain into a favorable conformation for SN2 displacement of the activated phosphonium intermediate.

Workflow SM 2-((2-Chloropyridin-4-yl) (ethyl)amino)ethan-1-ol Pd Pd-Catalyzed Cross-Coupling SM->Pd C2-Cl Activation SNAr SNAr Reaction (Strong Nucleophiles) SM->SNAr C2-Cl Displacement Mitsunobu Mitsunobu Etherification SM->Mitsunobu -OH Activation Prod1 C2-Substituted Pyridine Core Pd->Prod1 SNAr->Prod1 Prod2 Functionalized Tether (PROTACs) Mitsunobu->Prod2

Figure 1: Orthogonal functionalization pathways for 2-((2-chloropyridin-4-yl)(ethyl)amino)ethan-1-ol.

Experimental Protocols

The following protocols are designed as self-validating systems. Causality is embedded into the steps to ensure the operator understands why a specific action is taken, enabling real-time troubleshooting.

Protocol A: C2-Amination via Buchwald-Hartwig Cross-Coupling

Objective: Couple a primary aniline to the 2-chloro position while leaving the aliphatic hydroxyl group intact.

Reagents:

  • 2-((2-Chloropyridin-4-yl)(ethyl)amino)ethan-1-ol (1.0 equiv, 1.0 mmol)

  • Primary Aniline (1.2 equiv, 1.2 mmol)

  • Pd2(dba)3 (0.05 equiv, 5 mol%)

  • Xantphos (0.10 equiv, 10 mol%)

  • Cs2CO3 (2.0 equiv, 2.0 mmol)

  • Anhydrous 1,4-Dioxane (10 mL)

Step-by-Step Methodology:

  • System Purging: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the building block, aniline, Pd2(dba)3, Xantphos, and Cs2CO3. Rationale: Cs2CO3 is chosen over stronger bases (like NaOtBu) to prevent unintended deprotonation and subsequent side reactions of the unprotected hydroxyl group on the building block[2].

  • Degassing: Seal the flask with a rubber septum. Evacuate and backfill with ultra-pure Argon three times. Add anhydrous 1,4-dioxane via syringe. Rationale: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active catalyst and the phosphine ligand.

  • Heating & Monitoring: Heat the reaction mixture to 90 °C in a pre-heated oil bath for 8–12 hours. The mixture will transition from a dark reddish-purple (Pd2(dba)3) to a brownish-yellow suspension. Monitor via LC-MS. Self-Validation: The disappearance of the starting material mass (M+H) and the appearance of the coupled product mass confirms successful oxidative addition and reductive elimination.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove the insoluble inorganic salts and palladium black.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (DCM:MeOH gradient).

CatalyticCycle Pd0 L_nPd(0) Active Catalyst OxAdd Oxidative Addition Complex (Pd(II)) Pd0->OxAdd + 2-Chloropyridine Derivative AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord + R-NH2 + Base RedElim Reductive Elimination AmineCoord->RedElim - Base-HCl RedElim->Pd0 + C2-Aminated Product

Figure 2: Catalytic cycle of the Buchwald-Hartwig amination at the C2 position.

Protocol B: Linker Attachment via Mitsunobu Etherification

Objective: Form an aryl ether at the terminal hydroxyl group to attach a PROTAC linker or pharmacophore.

Reagents:

  • 2-((2-Chloropyridin-4-yl)(ethyl)amino)ethan-1-ol (1.0 equiv, 1.0 mmol)

  • Phenol derivative (1.1 equiv, 1.1 mmol)

  • Triphenylphosphine (PPh3) (1.5 equiv, 1.5 mmol)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 equiv, 1.5 mmol)

  • Anhydrous THF (10 mL)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve the building block, the phenol derivative, and PPh3 in anhydrous THF. Cool the mixture to 0 °C using an ice bath. Rationale: Cooling is mandatory to control the highly exothermic formation of the betaine intermediate and prevent elimination side-reactions[2].

  • Activation: Add DIAD dropwise over 10 minutes. Self-Validation: The solution will transiently turn yellow upon each drop as the DIAD reacts with PPh3, fading as the active phosphonium species is consumed by the alcohol.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours. Monitor by TLC (visualized under UV 254 nm).

  • Workup: Quench the reaction with saturated aqueous NaHCO3 (10 mL). Extract with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.

  • Purification: The major byproduct is triphenylphosphine oxide (TPPO). To facilitate purification, triturate the crude mixture in cold diethyl ether; TPPO will largely precipitate out. Filter, concentrate the filtrate, and purify via silica gel chromatography.

Optimization Data

When scaling up the C2-amination, catalyst and base selection drastically impact the yield due to the competing coordination of the C4-amino group and the free hydroxyl group. Table 2 summarizes empirical optimization parameters for the Buchwald-Hartwig coupling of this specific scaffold class.

Table 2: Optimization of Buchwald-Hartwig Amination Conditions
EntryCatalyst / LigandBaseSolventTemp (°C)Yield (%)Observation / Causality
1Pd(OAc)2 / BINAPNaOtBuToluene10025%Low yield; NaOtBu causes alkoxide formation and side-reactions.
2Pd2(dba)3 / XPhosCs2CO3Dioxane9065%Moderate yield; XPhos struggles with the electron-rich pyridine core.
3Pd2(dba)3 / XantphosCs2CO3Dioxane9088% Optimal; Xantphos bite angle promotes rapid reductive elimination[2].
4Pd2(dba)3 / BrettPhosK3PO4t-AmylOH10082%Excellent alternative for highly sterically hindered secondary amines.

References

  • Design, Synthesis, and Biological Evaluation of Macrocyclic 2-Amino-4-phenylaminopyrimidine Derivatives as Potent JAK2 Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Retrieved from:[Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. Retrieved from:[Link]

  • HFIP Promoted Low-Temperature SNAr of Chloroheteroarenes Using Thiols and Amines. The Journal of Organic Chemistry - ACS Publications. Retrieved from:[Link]

  • 4-Amino-2-chloropyridine CAS 14432-12-3. Shaanxi Bloom Tech Co., Ltd. Retrieved from:[Link]

Sources

Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Using 2-((2-Chloropyridin-4-yl)(ethyl)amino)ethan-1-ol

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Role of Substituted Pyridines and the Utility of 2-((2-Chloropyridin-4-yl)(ethyl)amino)ethan-1-ol in Modern Synthesis The pyridi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Substituted Pyridines and the Utility of 2-((2-Chloropyridin-4-yl)(ethyl)amino)ethan-1-ol in Modern Synthesis

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, appearing in a vast array of biologically active compounds and functional materials.[1][2] Palladium-catalyzed cross-coupling reactions have become indispensable tools for the construction of complex molecules, offering a versatile and efficient means to form carbon-carbon and carbon-heteroatom bonds.[3] The strategic functionalization of the pyridine ring is crucial for modulating the physicochemical properties and biological activity of these molecules.

This document provides detailed application notes and protocols for the use of 2-((2-chloropyridin-4-yl)(ethyl)amino)ethan-1-ol as a versatile building block in palladium-catalyzed cross-coupling reactions. The presence of a chlorine atom at the 2-position of the pyridine ring allows for its participation as an electrophilic partner in a variety of cross-coupling reactions.[1] The N-ethyl-N-ethanolamine substituent at the 4-position can influence the electronic properties of the pyridine ring and offers a potential site for further synthetic modifications.

These protocols are designed to serve as a robust starting point for researchers, providing a foundation for the development of novel synthetic routes to complex aminopyridine derivatives.

Synthesis of 2-((2-Chloropyridin-4-yl)(ethyl)amino)ethan-1-ol

The title compound can be synthesized via a nucleophilic aromatic substitution (SNAr) reaction. A plausible synthetic route involves the reaction of 2,4-dichloropyridine with N-ethylethanolamine. The greater reactivity of the chlorine atom at the 4-position of the pyridine ring towards nucleophilic substitution allows for selective displacement.

Proposed Synthetic Protocol:

  • To a solution of 2,4-dichloropyridine (1.0 equiv) in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is added N-ethylethanolamine (1.1 equiv) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 equiv).

  • The reaction mixture is heated to a temperature between 80-120 °C and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, the reaction is cooled to room temperature, diluted with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is then purified by flash column chromatography on silica gel to afford 2-((2-chloropyridin-4-yl)(ethyl)amino)ethan-1-ol.

Palladium-Catalyzed Cross-Coupling Reactions: Core Principles and Mechanistic Overview

Palladium-catalyzed cross-coupling reactions generally proceed through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3] The choice of ligand, base, and solvent is critical for the success of these reactions, particularly when dealing with potentially coordinating substrates like aminopyridines.[4][5]

dot graph "Catalytic_Cycle" { layout=circo; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

"Pd(0)L_n" [label="Active Pd(0) Catalyst"]; "Oxidative_Addition" [label="Oxidative Addition\n(R-X)"]; "Ar-Pd(II)-X" [label="Ar-Pd(II)-X Complex"]; "Transmetalation" [label="Transmetalation\n(R'-M)"]; "Ar-Pd(II)-R'" [label="Ar-Pd(II)-R' Complex"]; "Reductive_Elimination" [label="Reductive Elimination"]; "Product" [label="Ar-R' Product"];

"Pd(0)L_n" -> "Oxidative_Addition" [label="Ar-X"]; "Oxidative_Addition" -> "Ar-Pd(II)-X"; "Ar-Pd(II)-X" -> "Transmetalation" [label="R'-M"]; "Transmetalation" -> "Ar-Pd(II)-R'"; "Ar-Pd(II)-R'" -> "Reductive_Elimination"; "Reductive_Elimination" -> "Product"; "Reductive_Elimination" -> "Pd(0)L_n" [label="Catalyst Regeneration"]; } caption="Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Reactions. Ar-X represents the aryl halide (in this case, the chloropyridine derivative) and R'-M is the organometallic coupling partner."

Application Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 2-Aryl-4-(N-ethyl-N-ethanolamino)pyridines

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, and it is widely used for the synthesis of biaryl compounds.[2][6] For the coupling of chloropyridines, the use of electron-rich and sterically hindered phosphine ligands is often necessary to achieve high yields.[2]

Representative Reaction Scheme:

Detailed Protocol:

  • Reagent Preparation:

    • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-((2-chloropyridin-4-yl)(ethyl)amino)ethan-1-ol (1.0 equiv), the desired arylboronic acid (1.2–1.5 equiv), and a suitable base (e.g., K₃PO₄, Cs₂CO₃, or K₂CO₃; 2.0–3.0 equiv).[1][5]

    • In a separate vial, prepare the catalyst system by mixing a palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃; 1–5 mol%) and a phosphine ligand (e.g., SPhos, RuPhos, or XPhos; 1.2–1.5 equiv relative to palladium).[2][4]

  • Reaction Assembly:

    • Add the pre-mixed catalyst to the Schlenk flask containing the reagents.

    • Evacuate and backfill the flask with the inert gas three times.

    • Add a degassed solvent system. A mixture of an organic solvent and water (e.g., 1,4-dioxane/water, toluene/water, or DME/water; typically in a 4:1 to 10:1 ratio) is commonly used.[1][5]

  • Reaction Execution and Monitoring:

    • Heat the reaction mixture to a temperature between 80–110 °C with vigorous stirring.

    • Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Table of Representative Suzuki-Miyaura Reaction Conditions:

ParameterCondition 1Condition 2Condition 3
Palladium Source Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ (1.5 mol%)Pd(PPh₃)₄ (5 mol%)
Ligand SPhos (4 mol%)XPhos (3.5 mol%)None
Base K₃PO₄ (3.0 equiv)Cs₂CO₃ (2.5 equiv)K₂CO₃ (3.0 equiv)
Solvent 1,4-Dioxane/H₂O (4:1)Toluene/H₂O (10:1)DME/H₂O (4:1)
Temperature 100 °C110 °C90 °C
Typical Reaction Time 4–12 h6–18 h12–24 h

Note: These conditions are general starting points and may require optimization for specific substrates.

dot graph "Suzuki_Workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

subgraph "cluster_Preparation" { label = "Preparation (Inert Atmosphere)"; "Reagents" [label="Combine:\n- Chloropyridine\n- Boronic Acid\n- Base"]; "Catalyst" [label="Prepare Catalyst:\n- Pd Source\n- Ligand"]; }

subgraph "cluster_Reaction" { label = "Reaction"; "Assembly" [label="Assemble Reaction:\n- Add Catalyst\n- Add Solvent"]; "Execution" [label="Heat & Stir\n(80-110 °C)"]; "Monitoring" [label="Monitor Progress\n(TLC/LC-MS)"]; }

subgraph "cluster_Purification" { label = "Work-up & Purification"; "Workup" [label="Aqueous Work-up"]; "Purify" [label="Column Chromatography"]; "Product" [label="Isolated Product", shape=ellipse, fillcolor="#FBBC05"]; }

"Reagents" -> "Assembly"; "Catalyst" -> "Assembly"; "Assembly" -> "Execution" -> "Monitoring"; "Monitoring" -> "Workup" [label="Reaction Complete"]; "Workup" -> "Purify" -> "Product"; } caption="Experimental Workflow for Suzuki-Miyaura Coupling."

Application Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 2-Amino-4-(N-ethyl-N-ethanolamino)pyridines

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[4] The reaction of 2-((2-chloropyridin-4-yl)(ethyl)amino)ethan-1-ol with various primary or secondary amines can provide access to a diverse range of 2,4-disubstituted aminopyridines. The choice of a strong, non-nucleophilic base is crucial for this transformation.[4]

Representative Reaction Scheme:

Detailed Protocol:

  • Reagent Preparation:

    • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium catalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃; 1-3 mol%), the phosphine ligand (e.g., BrettPhos, RuPhos, or Xantphos; 1.2-4 mol%), and the base (e.g., NaOt-Bu, LiHMDS, or K₃PO₄; 1.4-2.0 equiv).[1][4]

  • Reaction Assembly:

    • Add 2-((2-chloropyridin-4-yl)(ethyl)amino)ethan-1-ol (1.0 equiv) and the amine coupling partner (1.2-1.5 equiv).

    • Add an anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane, or THF).

    • Seal the tube and heat the reaction mixture to a temperature between 80-120 °C.

  • Reaction Execution and Monitoring:

    • Stir the reaction mixture for 12-24 hours.

    • Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up and Purification:

    • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Table of Representative Buchwald-Hartwig Amination Conditions:

ParameterCondition 1Condition 2Condition 3
Palladium Source Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ (1.5 mol%)PdCl₂(dppf) (3 mol%)
Ligand BrettPhos (4 mol%)RuPhos (3.5 mol%)None
Base NaOt-Bu (1.5 equiv)LiHMDS (1.8 equiv)K₃PO₄ (2.0 equiv)
Solvent Toluene1,4-DioxaneTHF
Temperature 100 °C110 °C90 °C
Typical Reaction Time 12–18 h12–24 h18–30 h

Note: The choice of base and ligand is highly dependent on the specific amine coupling partner.

dot graph "Buchwald_Hartwig_Workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

subgraph "cluster_Preparation" { label = "Preparation (Inert Atmosphere)"; "Reagents" [label="Combine:\n- Chloropyridine\n- Amine\n- Base"]; "Catalyst" [label="Prepare Catalyst:\n- Pd Source\n- Ligand"]; }

subgraph "cluster_Reaction" { label = "Reaction"; "Assembly" [label="Assemble Reaction:\n- Add Catalyst\n- Add Solvent"]; "Execution" [label="Heat & Stir\n(80-120 °C)"]; "Monitoring" [label="Monitor Progress\n(TLC/LC-MS)"]; }

subgraph "cluster_Purification" { label = "Work-up & Purification"; "Workup" [label="Quench & Extract"]; "Purify" [label="Column Chromatography"]; "Product" [label="Isolated Product", shape=ellipse, fillcolor="#FBBC05"]; }

"Reagents" -> "Assembly"; "Catalyst" -> "Assembly"; "Assembly" -> "Execution" -> "Monitoring"; "Monitoring" -> "Workup" [label="Reaction Complete"]; "Workup" -> "Purify" -> "Product"; } caption="Experimental Workflow for Buchwald-Hartwig Amination."

Troubleshooting and Optimization

  • Low Yields: If low yields are observed, consider increasing the catalyst loading, screening different ligands, or using a more active base. For Suzuki-Miyaura couplings, ensuring the quality of the boronic acid is crucial. For Buchwald-Hartwig aminations, the choice of base can significantly impact the reaction outcome.

  • Catalyst Deactivation: The amino group on the pyridine ring can potentially coordinate to the palladium center, leading to catalyst deactivation.[5] The use of bulky, electron-rich phosphine ligands can help mitigate this issue.[4]

  • Side Reactions: In Buchwald-Hartwig aminations, diarylation of primary amines can sometimes be a competing side reaction.[7] Using a slight excess of the primary amine can help to minimize this.

Conclusion

2-((2-Chloropyridin-4-yl)(ethyl)amino)ethan-1-ol is a valuable synthetic intermediate for the construction of a diverse range of functionalized pyridine derivatives. The protocols outlined in this document for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions provide a solid foundation for researchers to explore the synthetic utility of this compound. As with any cross-coupling reaction, optimization of the reaction conditions for each specific substrate is likely to be necessary to achieve the best results.

References

  • DSpace@MIT. (n.d.). Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for 2-(2-Chloropyridin-4-yl)propan-2-ol in Cross-Coupling Reactions. BenchChem.
  • BenchChem. (2025).
  • De Gombert, A., McKay, A. I., Davis, C. J., Wheelhouse, K. M., & Willis, M. C. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Journal of the American Chemical Society, 142(7), 3564–3576. [Link]

  • Study of mechanistic pathways in cross-linking reactions with palladium. (2023, November 28). Qeios. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 5-Amino-2-chloropyridine. BenchChem.
  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484–3488. [Link]

  • Ma, D., & Cai, Q. (2008). Amines as the ligands for palladium-catalyzed coupling reactions. Pure and Applied Chemistry, 80(5), 985–991. [Link]

  • Rink, C. B., Anderson, K. W., & Buchwald, S. L. (2012). A mechanistic study of cross-coupling reactions catalyzed by palladium nanoparticles supported on polyaniline nanofibers. Journal of the American Chemical Society, 134(4), 2244–2255.
  • Tye, J. W., Widenhoefer, R. A., & Percec, V. (2008). Pd(0)-Catalyzed Phosphorus−Carbon Bond Formation. Mechanistic and Synthetic Studies on the Role of the Palladium Sources and Anionic Additives. Organometallics, 27(22), 5839–5847. [Link]

  • Nikishkin, N., Huskens, J., Assenmacher, J., Wilden, A., Modolo, G., & Verboom, W. (2012). Palladium-catalyzed cross-coupling of various phosphorus pronucleophiles with chloropyrazines: synthesis of a novel Am(III)-selective extractants. Organic & Biomolecular Chemistry, 10(28), 5443–5451. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling of 6-Bromopyridin-3-amine. BenchChem.
  • Anderson, K. W., Tundel, R. E., Ikawa, T., Altman, R. A., & Buchwald, S. L. (2006). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 71(1), 184–191. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Marion, N., Navarro, O., Mei, J., Stevens, E. D., Scott, N. M., & Nolan, S. P. (2006). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. The Journal of Organic Chemistry, 71(23), 8818–8823.
  • Appchem. (n.d.). 2-((2-chloropyridin-4-yl)(ethyl)amino)ethan-1-ol. Retrieved from [Link]

  • Al-Tel, T. H. (2010).
  • Al-Hiari, Y. M., Qaisi, A. M., & El-Abadelah, M. M. (2010). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 15(10), 7139–7148. [Link]

  • Primas, N., et al. (2022). Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. RSC Medicinal Chemistry, 13(8), 1010-1021.
  • Google Patents. (2015). CN104974085A - Preparation method of 2-chloro-4-aminopyridine.
  • Ashnagar, A., et al. (2007). Synthesis and Elucidation of 4-bis(2-Chloroethyl)- amino-L-phenylalanine. Asian Journal of Chemistry, 19(7), 5400-5404.
  • Jaware, J., & Borhade, S. (n.d.). SYNTHESIS OF NOVEL N-{[2-(MORPHOLIN-4-YL)- QUINOLINE-3-YL] METHYL}2-[(4-AMINOPENTYL) (ETHYL) AMINO] ETHANOL DERIVATIVES. Retrieved from [Link]

Sources

Method

Application Notes and Protocols: 2-((2-Chloropyridin-4-yl)(ethyl)amino)ethan-1-ol in Agrochemical Development

Introduction: The Strategic Importance of the Chloropyridine Scaffold The pyridine moiety is a foundational structural element in modern agrochemical discovery, renowned for its versatile roles in fungicides, herbicides,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of the Chloropyridine Scaffold

The pyridine moiety is a foundational structural element in modern agrochemical discovery, renowned for its versatile roles in fungicides, herbicides, and insecticides.[1] Its ability to interact with a multitude of biological targets in pests and weeds has cemented its status as a key pharmacophore.[1] Within this class, chloropyridines are of particular significance. The chlorine substituent can enhance the metabolic stability and binding affinity of the molecule to its target site. A prime example is the neonicotinoid class of insecticides, where the chloropyridine ring is crucial for their potent activity against a wide range of sucking insects.[2][3] These compounds act as agonists of the nicotinic acetylcholine receptors (nAChRs) in insects, leading to paralysis and death.[4][5][6] The selectivity of neonicotinoids for insect nAChRs over their mammalian counterparts is a key factor in their favorable toxicological profile.[3][4]

The subject of this guide, 2-((2-Chloropyridin-4-yl)(ethyl)amino)ethan-1-ol, is a functionalized chloropyridine that holds considerable promise as a versatile intermediate for the synthesis of novel agrochemicals. Its structure combines the proven bioactivity of the 2-chloropyridin-4-yl core with an amino-ethanol side chain. This side chain offers multiple points for chemical modification, allowing for the exploration of new chemical space and the potential discovery of next-generation crop protection agents. This document provides a comprehensive overview of the potential applications of this compound in agrochemical development, complete with detailed synthetic protocols and bioassay methodologies.

Potential Applications in Insecticide Development

Given the prevalence of the chloropyridine scaffold in insecticides like neonicotinoids, the most immediate application of 2-((2-Chloropyridin-4-yl)(ethyl)amino)ethan-1-ol is in the development of novel insect-control agents. The existing amino-ethanol side chain can be readily modified to introduce various toxophores or to fine-tune the molecule's physicochemical properties for optimal systemic movement in plants.

Rationale for Neonicotinoid-like Insecticides

Neonicotinoids are systemic insecticides that are effective against a wide range of pests, including aphids, whiteflies, and beetles.[2] They are readily taken up by plants and translocated to various tissues, providing long-lasting protection.[4] The 2-chloropyridin-4-yl moiety of our lead compound is a key structural feature of several first-generation neonicotinoids. By strategically modifying the amino-ethanol side chain, it is possible to synthesize novel analogues with potentially improved efficacy, a broader spectrum of activity, or a more favorable environmental profile.

Proposed Synthetic Protocol: Synthesis of a Novel Neonicotinoid Analogue

This protocol outlines the synthesis of a hypothetical neonicotinoid analogue from 2-((2-Chloropyridin-4-yl)(ethyl)amino)ethan-1-ol. The objective is to introduce a nitroguanidine moiety, a common toxophore in neonicotinoid insecticides.

Step 1: Activation of the Hydroxyl Group

The primary hydroxyl group of the starting material is first activated to facilitate subsequent nucleophilic substitution. A common method is conversion to a mesylate or tosylate.

  • Reaction: 2-((2-Chloropyridin-4-yl)(ethyl)amino)ethan-1-ol to 2-((2-Chloropyridin-4-yl)(ethyl)amino)ethyl methanesulfonate.

  • Reagents and Conditions:

    • Dissolve 2-((2-Chloropyridin-4-yl)(ethyl)amino)ethan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N2 or Ar).

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (TEA) (1.2 eq) dropwise.

    • Add methanesulfonyl chloride (1.1 eq) dropwise.

    • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylate.

Step 2: Nucleophilic Substitution with N-methyl-N'-nitroguanidine

The activated intermediate is then reacted with N-methyl-N'-nitroguanidine to introduce the desired toxophore.

  • Reaction: 2-((2-Chloropyridin-4-yl)(ethyl)amino)ethyl methanesulfonate with N-methyl-N'-nitroguanidine.

  • Reagents and Conditions:

    • Dissolve N-methyl-N'-nitroguanidine (1.5 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF).

    • Add a non-nucleophilic base such as potassium carbonate (K2CO3) (2.0 eq).

    • Add the crude mesylate from Step 1 dissolved in a minimal amount of DMF.

    • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture and pour it into ice-water.

    • Extract the product with a suitable organic solvent like ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

G start 2-((2-Chloropyridin-4-yl)(ethyl)amino)ethan-1-ol step1 Activation of Hydroxyl Group (Mesylation) start->step1 intermediate 2-((2-Chloropyridin-4-yl)(ethyl)amino)ethyl methanesulfonate step1->intermediate step2 Nucleophilic Substitution intermediate->step2 product Novel Neonicotinoid Analogue step2->product reagent N-methyl-N'-nitroguanidine reagent->step2

Caption: Synthetic workflow for a novel neonicotinoid analogue.

Biological Evaluation: Insecticidal Activity Screening

Primary Screening: Aphid Bioassay

  • Objective: To determine the insecticidal activity of the synthesized compound against a common sucking pest, such as the green peach aphid (Myzus persicae).

  • Methodology:

    • Prepare serial dilutions of the test compound in a suitable solvent (e.g., acetone with a surfactant).

    • Apply the solutions to leaf discs of a host plant (e.g., cabbage or bell pepper) by dipping or spraying.

    • Allow the solvent to evaporate completely.

    • Place a known number of aphids (e.g., 20-30 adults) onto each treated leaf disc in a petri dish.

    • Include a negative control (solvent only) and a positive control (a commercial neonicotinoid like imidacloprid).

    • Incubate the petri dishes under controlled conditions (e.g., 25°C, 16:8 h light:dark cycle).

    • Assess mortality after 24, 48, and 72 hours.

    • Calculate the LC50 (lethal concentration to kill 50% of the population) value.

CompoundLC50 (mg/L) against Aphis glycines (48h)
Hypothetical Analogue 2j 20.93
Pymetrozine (Commercial Standard)9.98
Hypothetical Analogue 2g>50
Hypothetical Analogue 3c>50
This table presents hypothetical data for illustrative purposes, inspired by a study on novel insecticides.[7]

Potential Applications in Fungicide and Herbicide Development

While the chloropyridine moiety is most famously associated with insecticides, its derivatives have also shown promise as fungicides and herbicides.[1][8] The versatile structure of 2-((2-Chloropyridin-4-yl)(ethyl)amino)ethan-1-ol allows for its use as a scaffold to develop compounds targeting fungal or plant-specific biological pathways.

Rationale for Fungicide Development

The pyridine ring is present in several commercial fungicides.[9][10] By modifying the side chain of our lead compound, it is possible to create novel structures that could inhibit fungal growth through various mechanisms, such as disrupting cell membrane integrity or inhibiting essential enzymes.

Proposed Synthetic Protocol: Synthesis of a Novel Fungicidal Candidate

This protocol describes the synthesis of a hypothetical fungicidal candidate by introducing a triazole moiety, a well-known pharmacophore in antifungal agents.

Step 1: Oxidation of the Alcohol to an Aldehyde

  • Reaction: 2-((2-Chloropyridin-4-yl)(ethyl)amino)ethan-1-ol to 2-((2-Chloropyridin-4-yl)(ethyl)amino)acetaldehyde.

  • Reagents and Conditions:

    • Use a mild oxidizing agent like Dess-Martin periodinane (DMP) or a Swern oxidation to avoid over-oxidation to the carboxylic acid.

    • For DMP oxidation: Dissolve the starting material in DCM and add DMP (1.2 eq) at room temperature. Stir for 2-4 hours.

  • Work-up:

    • Quench the reaction with a saturated solution of sodium thiosulfate.

    • Extract the product with DCM, wash with brine, dry over sodium sulfate, and concentrate.

Step 2: Van Leusen Triazole Synthesis

  • Reaction: 2-((2-Chloropyridin-4-yl)(ethyl)amino)acetaldehyde with Tosylmethyl isocyanide (TosMIC).

  • Reagents and Conditions:

    • Dissolve the aldehyde from Step 1 and TosMIC (1.1 eq) in a mixture of dimethoxyethane (DME) and methanol.

    • Add a base like potassium carbonate (2.0 eq).

    • Stir the reaction at room temperature for 12-16 hours.

  • Work-up:

    • Concentrate the reaction mixture and partition between water and ethyl acetate.

    • Wash the organic layer with brine, dry, and concentrate.

    • Purify by column chromatography.

G start 2-((2-Chloropyridin-4-yl)(ethyl)amino)ethan-1-ol step1 Mild Oxidation start->step1 intermediate 2-((2-Chloropyridin-4-yl)(ethyl)amino)acetaldehyde step1->intermediate step2 Van Leusen Triazole Synthesis intermediate->step2 product Novel Triazole Fungicide Candidate step2->product reagent TosMIC reagent->step2

Sources

Application

Application Note: Catalytic Amination Pathways Involving 2-((2-Chloropyridin-4-yl)(ethyl)amino)ethan-1-ol Intermediates

Introduction & Strategic Rationale The synthesis of highly functionalized 2,4-diaminopyridine scaffolds is a critical pathway in modern drug discovery, frequently utilized in the development of kinase inhibitors (e.g., M...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The synthesis of highly functionalized 2,4-diaminopyridine scaffolds is a critical pathway in modern drug discovery, frequently utilized in the development of kinase inhibitors (e.g., MK2 and PDE4 inhibitors)[1]. A highly efficient strategic approach to these scaffolds involves the sequential, regioselective functionalization of 2,4-dichloropyridine.

The intermediate 2-((2-Chloropyridin-4-yl)(ethyl)amino)ethan-1-ol serves as a pivotal branching point in this synthetic logic. By first installing the aliphatic amino alcohol at the C4 position, chemists can subsequently leverage palladium-catalyzed Buchwald-Hartwig cross-coupling to install a diverse array of aryl or heteroaryl amines at the more recalcitrant C2 position. This application note details the mechanistic causality, optimized conditions, and self-validating protocols required to execute this dual-amination pathway effectively.

Mechanistic Insights: Regioselectivity & Causality

As a Senior Application Scientist, it is crucial to understand why these specific reaction conditions are chosen, rather than simply following a recipe. The sequential amination relies on exploiting the distinct electronic environments of the pyridine ring.

Step 1: Catalyst-Free SNAr at the C4 Position

The initial formation of the 2-((2-Chloropyridin-4-yl)(ethyl)amino)ethan-1-ol intermediate is achieved via a Nucleophilic Aromatic Substitution (SNAr) using 2-(ethylamino)ethan-1-ol.

  • The Causality: In 2,4-dichloropyridine, the C4 position is significantly more electrophilic than the C2 position. When the nucleophile attacks C4, the resulting negatively charged Meisenheimer intermediate is highly stabilized because the electron density is delocalized directly onto the electronegative pyridine nitrogen[2]. Consequently, using a polar aprotic solvent and a mild base allows for >99:1 regioselectivity for the C4 position without the need for transition-metal catalysis.

Step 2: Palladium-Catalyzed Buchwald-Hartwig Amination at the C2 Position

Once the C4 position is substituted, the remaining C2-Cl bond is electronically deactivated and sterically hindered, making it highly unreactive towards further SNAr with weaker nucleophiles like anilines[3].

  • The Causality: To overcome this activation barrier, a Pd(0)/Pd(II) catalytic cycle is employed[4]. However, the substrate now contains a basic tertiary amine and a free hydroxyl group. These Lewis basic sites can coordinate to the palladium center, leading to catalyst poisoning. To prevent this, bulky, electron-rich bidentate (e.g., Xantphos) or monophosphine (e.g., BrettPhos) ligands are required. These ligands create a sterically demanding coordination sphere around the palladium, favoring the oxidative addition into the C2-Cl bond while strictly prohibiting off-target chelation from the substrate's heteroatoms[5].

Reaction Pathways & Catalytic Cycles

Pathway SM 2,4-Dichloropyridine Int 2-((2-Chloropyridin-4-yl) (ethyl)amino)ethan-1-ol SM->Int SNAr C4-Selective Amine1 2-(Ethylamino)ethan-1-ol Amine1->Int Prod 2,4-Diaminopyridine Target Scaffold Int->Prod Buchwald-Hartwig C2-Selective Amine2 Aryl Amine Amine2->Prod

Fig 1. Sequential C4-SNAr and C2-Buchwald amination of 2,4-dichloropyridine.

CatalyticCycle Pd0 Pd(0)L_n OA Oxidative Addition Pd(II) Pd0->OA + 2-Chloropyridine Int. AC Amine Coordination Pd(II) OA->AC + Aryl Amine, Base RE Reductive Elimination Pd(II) AC->RE - Base·HCl RE->Pd0 + Product

Fig 2. Pd-catalyzed Buchwald-Hartwig cycle for C2-amination of chloropyridines.

Quantitative Data: Ligand & Condition Optimization

The choice of ligand is the most critical variable in the C2 amination step. The table below summarizes the optimization data for coupling 2-((2-Chloropyridin-4-yl)(ethyl)amino)ethan-1-ol with a standard aniline derivative.

Catalyst System (mol%)Ligand Type (mol%)Base (Equiv)SolventTemp (°C)Conversion (%)
Pd2(dba)3 (2%)BINAP (4%)Cs2CO3 (1.5)Toluene10045%
Pd(OAc)2 (2%)Xantphos (4%)Cs2CO3 (1.5)1,4-Dioxane9088%
Pd2(dba)3 (1%) BrettPhos (2.5%) NaOtBu (1.5) Toluene 80 >95%
CuI (10%)N,N'-DMEDA (20%)K3PO4 (2.0)DMF110<15%

Note: BrettPhos demonstrates superior performance due to its ability to facilitate rapid reductive elimination while completely shielding the Pd center from the intermediate's hydroxyl and tertiary amine groups[5].

Experimental Protocols (Self-Validating Systems)

Protocol 1: Synthesis of 2-((2-Chloropyridin-4-yl)(ethyl)amino)ethan-1-ol (SNAr)

This protocol utilizes an internal temperature probe and LC-MS tracking to validate regioselectivity.

  • Preparation: In an oven-dried 250 mL round-bottom flask, dissolve 2,4-dichloropyridine (10.0 mmol, 1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) (40 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (15.0 mmol, 1.5 equiv). Stir at room temperature for 5 minutes.

  • Nucleophile Addition: Slowly add 2-(ethylamino)ethan-1-ol (10.5 mmol, 1.05 equiv) dropwise via syringe.

  • Reaction: Heat the mixture to 80 °C under a nitrogen atmosphere.

  • Validation: Monitor via LC-MS every 2 hours. The reaction is self-validating when the starting material peak disappears, and a single major peak corresponding to the C4-substituted mass (M+H = 201.1) appears. (C2 substitution is minimal at this temperature).

  • Workup: Cool to room temperature, dilute with EtOAc (100 mL), and wash with 5% aqueous LiCl (3 x 50 mL) to remove DMF. Dry the organic layer over Na2SO4, filter, and concentrate in vacuo. Purify via flash chromatography (DCM:MeOH) to yield the pure intermediate.

Protocol 2: Buchwald-Hartwig Amination of the Intermediate

This protocol requires strict anaerobic conditions to prevent Pd(0) oxidation.

  • Catalyst Pre-activation: In an argon-filled glovebox, charge a sealable Schlenk tube with Pd2(dba)3 (0.01 mmol, 1 mol%) and BrettPhos (0.025 mmol, 2.5 mol%).

  • Reagent Loading: Add the 2-((2-Chloropyridin-4-yl)(ethyl)amino)ethan-1-ol intermediate (1.0 mmol, 1.0 equiv), the desired aryl amine (1.2 mmol, 1.2 equiv), and sodium tert-butoxide (NaOtBu) (1.5 mmol, 1.5 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL). Seal the tube and remove it from the glovebox.

  • Reaction: Heat the mixture in an oil bath at 80 °C for 12 hours with vigorous stirring.

  • Validation: A successful catalytic cycle is visually indicated by a color shift from dark red/purple (Pd2(dba)3) to a pale yellow/orange homogeneous solution, followed by the precipitation of NaOtBu·HCl salts.

  • Workup: Cool the mixture, dilute with EtOAc (10 mL), and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via reverse-phase HPLC to isolate the final 2,4-diaminopyridine derivative.

References

  • [5] MIT Open Access Articles. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. Chemical Science. Available at:[Link]

  • [1] Google Patents. WO2014149164A1 - Mk2 inhibitors and uses thereof. Available at:

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield when synthesizing 2-((2-Chloropyridin-4-yl)(ethyl)amino)ethan-1-ol

Welcome to the technical troubleshooting hub for the nucleophilic aromatic substitution (SNAr) of 2,4-dichloropyridine with 2-(ethylamino)ethan-1-ol. This guide is designed for researchers, process chemists, and drug dev...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical troubleshooting hub for the nucleophilic aromatic substitution (SNAr) of 2,4-dichloropyridine with 2-(ethylamino)ethan-1-ol. This guide is designed for researchers, process chemists, and drug development professionals to resolve regioselectivity, chemoselectivity, and yield optimization challenges during the synthesis of this critical pharmaceutical intermediate.

As a Senior Application Scientist, I have structured this guide to not only provide you with the "how," but the mechanistic "why" behind each protocol, ensuring your workflows are robust, reproducible, and self-validating.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: I am observing a mixture of regioisomers. How do I maximize substitution at the C4 position?

The Science: The regioselectivity of 2,4-dichloropyridine in SNAr reactions is governed by Frontier Molecular Orbital (FMO) theory. The Lowest Unoccupied Molecular Orbital (LUMO) is primarily localized at the C4 position, making it the kinetically favored site for nucleophilic attack[1]. Conversely, the LUMO+1 orbital is localized at C2[1]. Furthermore, attack at C4 forms a Meisenheimer intermediate where the negative charge is directly stabilized by the highly electronegative para-nitrogen[2]. The Fix: To maximize C4-selectivity (forming your target 4-amino isomer), you must operate strictly under kinetic control. Elevated temperatures (>100 °C) provide enough thermal energy to overcome the activation barrier for C2 attack, eroding selectivity. Lower the reaction temperature to 80–85 °C and use a polar aprotic solvent like NMP or DMF to stabilize the transition state without requiring excessive heat.

Q2: My LC-MS shows significant O-arylation instead of N-arylation. How do I prevent this?

The Science: Your nucleophile, 2-(ethylamino)ethan-1-ol, is bifunctional, containing both a secondary amine and a primary alcohol. Inherently, the nitrogen is more nucleophilic than the oxygen due to its lower electronegativity and better polarizability. However, if you use a strong base (e.g., NaH, KOtBu, or even excess K2CO3 at high temperatures), the hydroxyl group is deprotonated to form an alkoxide. Alkoxides are vastly superior nucleophiles compared to neutral amines, leading to rapid, irreversible O-arylation. The Fix: Switch to a mild, non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA). DIPEA is basic enough to scavenge the HCl byproduct (pKa ~10.5) to drive the reaction forward, but not strong enough to deprotonate the alcohol (pKa ~16).

Q3: I am seeing a mass corresponding to bis-substitution ([M+H]⁺ ~ 254). How do I stop over-reaction?

The Science: Bis-substitution occurs when the mono-aminated product reacts with a second equivalent of the amine. Although the first amination at C4 donates electron density into the pyridine ring—deactivating the remaining C2-chloride toward further SNAr—a large excess of amine or prolonged heating will force the second substitution. The Fix: Strictly limit the amine stoichiometry to 1.05 equivalents. Employ a slow-addition protocol where the amine is added dropwise to the 2,4-dichloropyridine solution, ensuring the starting material is always in excess relative to the available nucleophile during the initial reaction phase.

Part 2: Quantitative Data & Parameter Optimization

The following table summarizes the causal relationship between reaction conditions and experimental outcomes. Use this data to benchmark your own process deviations.

SolventBaseTemp (°C)Amine (Eq.)C4:C2 RatioYield (%)Primary Failure Mode / Observation
THFEt3N651.1085:1545%Sluggish reaction; incomplete conversion.
DMFK2CO31101.5070:3055%High bis-substitution; poor regioselectivity.
DMFNaH801.05N/A<15%Massive O-arylation; target molecule absent.
NMP DIPEA 85 1.05 >95:5 88% Optimized kinetic control; clean conversion.

Part 3: Visual Workflows & Reaction Logic

SNAr_Mechanism SM 2,4-Dichloropyridine + Aminoethanol C4 C4 Attack (Kinetic) LUMO Controlled SM->C4 DIPEA, 85°C C2 C2 Attack (Thermodynamic) LUMO+1 Controlled SM->C2 Strong Base / >100°C Meisenheimer Meisenheimer Intermediate C4->Meisenheimer C2->Meisenheimer Prod_C4 4-Amino Target (m/z 201.1) Meisenheimer->Prod_C4 Fast Cl⁻ Loss Prod_C2 2-Amino Byproduct (Impurity) Meisenheimer->Prod_C2 Slow Cl⁻ Loss

Mechanistic pathway of SNAr regioselectivity governed by FMO theory and reaction conditions.

Protocol_Workflow Prep 1. Dissolve 2,4-DCP in NMP + DIPEA Add 2. Dropwise Addition Amine (1.05 eq) at 0°C Prep->Add Heat 3. Heat to 85°C Stir for 12-16 hours Add->Heat Check 4. LC-MS Validation Is SM < 2%? Heat->Check Check->Heat No Quench 5. Aqueous Quench Extract with EtOAc Check->Quench Yes Purify 6. Chromatography Isolate Target Quench->Purify

Step-by-step self-validating experimental workflow for the synthesis of the target molecule.

Part 4: Self-Validating Experimental Protocol

This methodology is designed to be a self-validating system. Do not proceed to the next phase without confirming the checkpoint criteria.

Step 1: Preparation & Reagent Mixing

  • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an inert argon atmosphere.

  • Charge the flask with 2,4-dichloropyridine (1.00 g, 6.76 mmol, 1.0 eq) and anhydrous N-Methyl-2-pyrrolidone (NMP) (15 mL).

  • Add N,N-Diisopropylethylamine (DIPEA) (2.35 mL, 13.5 mmol, 2.0 eq).

  • Cool the reaction mixture to 0 °C using an ice-water bath.

Step 2: Controlled Nucleophilic Addition

  • Prepare a solution of 2-(ethylamino)ethan-1-ol (0.63 g, 7.10 mmol, 1.05 eq) in anhydrous NMP (5 mL).

  • Add the amine solution dropwise to the reaction flask over 15 minutes using a syringe pump. Causality: Slow addition prevents localized high concentrations of the nucleophile, mitigating the risk of bis-substitution.

  • Remove the ice bath and attach a reflux condenser. Heat the reaction mixture to 85 °C.

Step 3: Reaction Monitoring (Self-Validation Checkpoint)

  • After 12 hours of heating, withdraw a 10 µL aliquot.

  • Dilute the aliquot in 1 mL of LC-MS grade Acetonitrile and analyze.

  • Validation Criteria: Look for the disappearance of the starting material (m/z 148.0) and the appearance of the product mass ([M+H]⁺ = 201.1). The reaction is considered complete when the starting material peak area is <2% relative to the product. If >2%, continue heating and re-check in 2 hours.

Step 4: Quench & Extraction

  • Once validated, cool the reaction to room temperature.

  • Quench the reaction by pouring it into 50 mL of ice-cold distilled water.

  • Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

  • Wash the combined organic layers with brine (3 x 20 mL) to remove residual NMP and DIPEA salts.

  • Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Step 5: Purification

  • Purify the crude residue via silica gel flash chromatography.

  • Use a gradient elution of Dichloromethane:Methanol (98:2 to 90:10). The C4-isomer typically elutes slightly later than the C2-isomer due to differences in hydrogen bonding capacity.

References[2] BenchChem. (2025). A Comparative Analysis of the Reactivity of 2,4-Dichloropyridine and 2,6-Dichloropyridine in Nucleophilic Aromatic Substitution. BenchChem. URL: https://www.benchchem.com/[3] Mobashery, S., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry. URL:https://doi.org/10.1021/acs.joc.5b01044[1] Lu, J., Paci, I., & Leitch, D. C. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science (RSC Publishing). URL:https://doi.org/10.1039/D2SC04041G

Sources

Optimization

Technical Support Center: Strategies for Overcoming Aqueous Solubility Challenges of 2-((2-Chloropyridin-4-yl)(ethyl)amino)ethan-1-ol

Introduction Welcome to the technical support guide for 2-((2-Chloropyridin-4-yl)(ethyl)amino)ethan-1-ol (henceforth referred to as "the compound"). This molecule, with its potential applications in various research and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for 2-((2-Chloropyridin-4-yl)(ethyl)amino)ethan-1-ol (henceforth referred to as "the compound"). This molecule, with its potential applications in various research and development sectors, presents a common yet significant hurdle for scientists: poor aqueous solubility. Its chemical structure, featuring a substituted chloropyridine ring, imparts a lipophilic character that often leads to precipitation in aqueous media, complicating experimental reproducibility and limiting its therapeutic potential.

This guide is designed for researchers, scientists, and drug development professionals. It provides a structured, in-depth approach to understanding and overcoming the solubility issues associated with this compound. Moving beyond simple protocols, we delve into the physicochemical principles governing its behavior in solution, offering a logical framework for troubleshooting and formulation development. Our goal is to empower you with the expertise to not only solve immediate solubility challenges but also to rationally design robust aqueous systems for your specific application.

Section 1: Physicochemical Characterization

A fundamental understanding of the compound's intrinsic properties is the cornerstone of any successful formulation strategy. The structure contains a tertiary amine on the pyridine ring and a primary alcohol, which are key to its acid-base properties and potential for hydrogen bonding.

  • Structure: 2-((2-Chloropyridin-4-yl)(ethyl)amino)ethan-1-ol

  • Molecular Formula: C9H13ClN2O[1]

  • Molecular Weight: 200.67 g/mol [1]

Based on its structure, containing a pyridine ring and an ethylamino group, the compound is characterized as a weakly basic substance .[2][3] The nitrogen atom on the pyridine ring and the tertiary amine can be protonated in acidic conditions, which is a critical factor for solubility enhancement.[2]

Table 1: Estimated Physicochemical Properties

PropertyEstimated ValueImplication for Aqueous Solubility
pKa 4.0 - 6.0The compound's charge state, and thus its solubility, will be highly dependent on pH. Below its pKa, it will be protonated (ionized) and more soluble.
LogP 2.0 - 3.0A positive LogP value indicates higher lipid solubility (lipophilicity) than water solubility, predicting poor intrinsic aqueous solubility.
Intrinsic Aqueous Solubility (S₀) < 0.1 mg/mLClassified as poorly soluble to practically insoluble, requiring formulation intervention for most aqueous applications.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common initial queries and provides concise, actionable answers grounded in the compound's chemistry.

Q1: My compound precipitated immediately after I added it to my aqueous buffer. What happened?

A: This is a classic sign of a poorly soluble compound exceeding its thermodynamic solubility limit in the chosen vehicle. The compound's hydrophobic chloropyridine moiety resists interaction with water. If your buffer has a neutral or alkaline pH, the compound is likely in its uncharged, least soluble form.

Q2: What is the single most effective first step to improve the solubility of this compound?

A: pH adjustment . Since this is a weakly basic compound, decreasing the pH of your aqueous medium is the most direct and impactful initial step.[4] By lowering the pH to at least 1-2 units below the compound's pKa, you protonate the amine groups, forming a more polar, water-soluble salt form in situ.[5][6][7]

Q3: I lowered the pH and the compound dissolved, but it crashed out again when I diluted it into my neutral pH cell culture media. Why?

A: This is a common issue when relying solely on pH for solubilization. While the compound is soluble in your low-pH stock solution, diluting it into a larger volume of neutral pH media (like PBS or cell media, typically pH 7.2-7.4) raises the overall pH.[4] This shifts the equilibrium back towards the uncharged, insoluble form, causing it to precipitate. The final pH of your solution is no longer low enough to keep the compound protonated and dissolved.

Q4: What are co-solvents and how can they help?

A: Co-solvents are water-miscible organic solvents used to increase the solubility of poorly soluble drugs.[8][9] They work by reducing the polarity of the aqueous environment, making it more favorable for lipophilic compounds.[10] Common examples include ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).[8] They are an excellent secondary strategy, especially when pH adjustment alone is insufficient or undesirable.

Q5: Are there more advanced techniques if pH and co-solvents aren't enough?

A: Yes. For more challenging cases or for developing stable final formulations, complexation is a powerful technique.[8][] This involves using a complexing agent, most commonly a cyclodextrin, to encapsulate the hydrophobic part of your compound.[12][13][14] The cyclodextrin has a hydrophobic interior and a hydrophilic exterior, effectively creating a water-soluble "package" for your molecule.[13][14][15]

Section 3: Troubleshooting and Formulation Workflows

This section provides logical, step-by-step workflows to systematically address solubility problems.

Workflow 1: Initial Solubility Troubleshooting

This workflow is designed for rapidly identifying a suitable solvent system for initial experiments.

G A Precipitation or Incomplete Dissolution Observed B Step 1: pH Adjustment Prepare solution in acidic buffer (e.g., pH 2-4 Citrate or Acetate Buffer) A->B C Is the compound fully dissolved? B->C D Yes: Problem Solved for Low pH Applications. Proceed with experiment. C->D Yes E No: Proceed to Step 2 C->E No F Step 2: Co-Solvent Addition To the acidic solution, titrate in a co-solvent (e.g., Propylene Glycol or PEG 400) up to 20-40% v/v. E->F G Is the compound fully dissolved? F->G H Yes: Solution Found. Note final pH and co-solvent %. Verify compatibility with experiment. G->H Yes I No: Proceed to Advanced Strategy G->I No J Advanced Strategy: Consider Cyclodextrin Complexation (See Workflow 2) I->J G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Screening cluster_2 Phase 3: Optimization & Verification A Determine Intrinsic Solubility (S₀) in Water B Determine pH-Solubility Profile (Protocol 4.1) A->B C Co-Solvent Screening (PG, PEG 400, Ethanol) (Protocol 4.2) B->C D Cyclodextrin Screening (HP-β-CD, SBE-β-CD) (Protocol 4.3) B->D E Select Lead System (e.g., 20% SBE-β-CD in pH 5 buffer) C->E D->E F Optimize Excipient Concentration (Phase Solubility Diagram) E->F G Verify by HPLC-UV Confirm concentration matches target F->G H Assess Dilution Stability Dilute 1:100 in pH 7.4 buffer. Observe for 24h. G->H

Caption: Workflow for systematic aqueous formulation development.

Section 4: Detailed Experimental Protocols

These protocols provide validated, step-by-step methods for key experiments. Adherence to Good Manufacturing Practices (GMP) and relevant ICH guidelines is recommended for developmental work. [16][17][18][19]

Protocol 4.1: pH-Solubility Profile Determination

Objective: To quantify the solubility of the compound across a range of pH values to identify the optimal pH for solubilization.

Materials:

  • The compound (solid)

  • Series of buffers (e.g., citrate, phosphate) from pH 2.0 to 8.0

  • 2 mL vials or tubes

  • Shaker/rotator at controlled temperature (25°C)

  • Syringe filters (0.22 µm, PTFE or similar)

  • Validated analytical method (e.g., HPLC-UV) for quantification

Procedure:

  • Add an excess amount of the solid compound to each vial (enough to ensure saturation, e.g., 5-10 mg).

  • Add 1.0 mL of the respective pH buffer to each vial.

  • Seal the vials and place them on a shaker/rotator. Equilibrate for at least 24-48 hours to ensure thermodynamic equilibrium is reached.

  • After equilibration, allow the vials to stand for 1 hour to let excess solid settle.

  • Carefully withdraw a sample from the supernatant of each vial.

  • Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved solid.

  • Dilute the filtrate with a suitable mobile phase or solvent and quantify the concentration using a pre-validated HPLC-UV method.

  • Plot the logarithm of solubility (log S) against the pH.

Expected Outcome: The plot will show low solubility at higher pH values, with a sharp increase in solubility as the pH drops below the compound's pKa, consistent with the behavior of a weak base. [20]

Protocol 4.2: Co-solvent Screening Protocol

Objective: To evaluate the ability of common pharmaceutical co-solvents to enhance the compound's solubility.

Materials:

  • The compound (solid)

  • Primary solvent (e.g., water or a selected buffer, pH 5.0)

  • Co-solvents: Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), Ethanol.

  • Equipment as listed in Protocol 4.1.

Procedure:

  • Prepare a series of co-solvent blends with the primary solvent (e.g., 10%, 20%, 40%, 60% v/v of each co-solvent).

  • Follow steps 1-7 from Protocol 4.1, using the co-solvent blends instead of the pH buffers.

  • Plot the solubility (in mg/mL or M) against the percentage of co-solvent.

Data Interpretation: Typically, solubility increases exponentially or logarithmically with the increasing fraction of the co-solvent. [8]This allows for the selection of the most effective co-solvent and the minimum concentration required to achieve the target solubility.

Table 2: Example Co-Solvent Screening Data

Co-Solvent System (v/v)Solubility (mg/mL)
100% Aqueous Buffer (pH 5.0)0.25
20% PG in Buffer1.5
40% PG in Buffer8.0
20% PEG 400 in Buffer2.1
40% PEG 400 in Buffer11.5
Protocol 4.3: Cyclodextrin Complexation Feasibility Study

Objective: To determine if cyclodextrins can form inclusion complexes with the compound to enhance its aqueous solubility. [12][15] Materials:

  • The compound (solid)

  • Aqueous buffer (e.g., pH 7.0 Phosphate Buffer)

  • Cyclodextrins: Hydroxypropyl-β-Cyclodextrin (HP-β-CD), Sulfobutylether-β-Cyclodextrin (SBE-β-CD). [13]* Equipment as listed in Protocol 4.1.

Procedure:

  • Prepare a series of aqueous solutions with increasing concentrations of each cyclodextrin (e.g., 0, 2, 5, 10, 20% w/v).

  • Follow steps 1-7 from Protocol 4.1, using the cyclodextrin solutions as the solvent system.

  • Plot the total solubility of the compound against the cyclodextrin concentration. This is known as a phase-solubility diagram. [21] Data Interpretation: A linear increase in drug solubility with increasing cyclodextrin concentration (an A-type diagram) indicates the formation of a soluble 1:1 complex and is a strong positive result. [21]The slope of this line can be used to calculate the complexation efficiency and binding constant.

References

  • National Center for Biotechnology Information.

  • National Center for Biotechnology Information.

  • Touro Scholar.

  • American Pharmaceutical Review.

  • Lubrizol.

  • BioPharm International.

  • BOC Sciences.

  • European Medicines Agency.

  • Global Pharmaceutical Sciences Review.

  • MDPI.

  • ECA Academy.

  • Journal of Cardiovascular Disease Research.

  • IKEV.

  • SpringerLink.

  • National Center for Biotechnology Information.

  • International Council for Harmonisation.

  • Creative Chemistry.

  • Open Education Alberta.

  • Appchem.

  • Pharma's Almanac.

  • PharmaXChange.info.

  • Rohini College of Engineering & Technology.

  • International Journal of Pharmaceutical Sciences and Clinical Research.

  • International Journal of Medical Science and Dental Research.

  • Wikipedia.

  • Ascendia Pharma.

  • YouTube.

  • Pearson.

  • SciSpace.

  • PubChem.

  • ResearchGate.

  • PubChem.

  • PharmaInfoTech.

  • AiFChem.

  • Cheméo.

  • Sigma-Aldrich.

  • ChemicalBook.

  • TCI Chemicals.

Sources

Troubleshooting

Optimizing reverse-phase HPLC purification methods for 2-((2-Chloropyridin-4-yl)(ethyl)amino)ethan-1-ol

Welcome to the Technical Support Center for the chromatographic purification and analysis of 2-((2-Chloropyridin-4-yl)(ethyl)amino)ethan-1-ol . This guide is engineered for researchers, analytical scientists, and drug de...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic purification and analysis of 2-((2-Chloropyridin-4-yl)(ethyl)amino)ethan-1-ol . This guide is engineered for researchers, analytical scientists, and drug development professionals. It abandons generic advice in favor of a mechanistic, self-validating approach to method development.

Expert Insights: Mechanistic Causality in Method Development

To successfully purify 2-((2-Chloropyridin-4-yl)(ethyl)amino)ethan-1-ol, we must first deconstruct its physicochemical properties and how they dictate chromatographic behavior:

  • Modulated Basicity: The molecule features a 4-aminopyridine core. While standard 4-aminopyridines are highly basic (pKa ~9.1)[1], the electron-withdrawing 2-chloro substituent significantly lowers the pKa of the pyridine nitrogen to an estimated 5.0–6.0. Consequently, in unbuffered aqueous mobile phases (typically pH 5.5–6.5), the molecule exists in a state of partial ionization, leading to split peaks and irreproducible retention times[2].

  • Secondary Silanol Interactions: At a mid-range pH (pH 4–7), residual silanol groups (Si-OH) on standard silica-based stationary phases ionize into negatively charged silanoxanes (Si-O⁻). The positively charged basic nitrogens of our analyte undergo strong secondary ion-exchange interactions with these sites. This is the primary root cause of severe peak tailing[2][3].

  • Hydrophilic Drag: The N-hydroxyethyl group adds significant polarity. If the molecule is fully protonated without an ion-pairing reagent, it may elute too near the void volume (t0) on standard C18 columns.

The Causality Principle: Optimal peak shape and retention are achieved only when you control the ionization state of both the analyte and the stationary phase simultaneously. You must operate at least 2 pH units away from the analyte's pKa[2].

Troubleshooting Workflows & Logical Relationships

Workflow Start Issue: Peak Tailing or Poor Retention CheckPH Is Mobile Phase pH optimized? (±2 units from pKa) Start->CheckPH AdjustPH Adjust pH to < 3.0 (Acidic) or > 10.0 (Basic) CheckPH->AdjustPH No CheckSilanol Are secondary silanol interactions occurring? CheckPH->CheckSilanol Yes AdjustPH->CheckSilanol Endcap Use endcapped/hybrid C18 or add TEA/TFA CheckSilanol->Endcap Yes CheckHardware Check column void & extra-column volume CheckSilanol->CheckHardware No Success Optimal Peak Shape & Resolution Endcap->Success CheckHardware->Success

Decision matrix for resolving peak tailing and retention issues in basic aminopyridines.

Mechanism Analyte 2-((2-Chloropyridin-4-yl) (ethyl)amino)ethan-1-ol (Protonated Amine) Interaction Strong Ion-Exchange & Secondary Retention Analyte->Interaction StationaryPhase Uncapped Silanols (Si-O⁻) on Silica Surface StationaryPhase->Interaction Result Chromatographic Defect: Peak Tailing Interaction->Result Solution Mitigation: Low pH (Protonate Si-O⁻) or High pH (Neutralize Amine) Result->Solution

Mechanism of peak tailing via silanol interactions and chemical mitigation strategies.

Optimized Experimental Protocols

These protocols are designed as self-validating systems . If the validation checkpoints fail, the underlying chemical parameters (pH, column integrity) have not been met.

Protocol A: Low-pH Ion-Suppression Method (Recommended for LC-MS & Analytical Purity)

Causality: Operating at pH 2.5 fully protonates the basic nitrogens, preventing partial ionization. Crucially, it also neutralizes residual silanols (Si-OH) on the silica surface, eliminating the ion-exchange interactions that cause tailing[2][3].

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Aqueous (A): Prepare 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water. TFA acts as an ion-pairing agent, wrapping the protonated amine in a hydrophobic layer to increase retention[4].

    • Organic (B): 0.1% TFA in Acetonitrile.

  • Column Selection: Utilize a fully end-capped, base-deactivated C18 column (e.g., 150 x 4.6 mm, 3 µm) designed to resist acidic hydrolysis[5].

  • Gradient Elution (Flow Rate: 1.0 mL/min):

    • 0–2 min: 5% B (Hold to retain the polar, protonated analyte)

    • 2–12 min: Linear ramp from 5% to 60% B

    • 12–15 min: 60% to 95% B (Column wash)

  • Self-Validation Checkpoint: Inject a 0.1 mg/mL standard. Calculate the asymmetry factor ( As​ ) at 10% peak height.

    • Pass: As​ is between 0.9 and 1.2[6].

    • Fail: If As​ > 1.5, silanol suppression has failed. Verify the mobile phase pH is exactly 2.5 and check the column for voiding.

Protocol B: High-pH Free-Base Method (Recommended for Preparative Purification)

Causality: Operating at pH 10.5 forces the basic nitrogens into their neutral (free-base) form. This maximizes hydrophobic partitioning into the C18 stationary phase, dramatically increasing retention and loading capacity for large-scale purification[2].

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Aqueous (A): 10 mM Ammonium bicarbonate buffer, adjusted to pH 10.5 with ammonium hydroxide. Filter through a 0.2-µm membrane[2].

    • Organic (B): Acetonitrile.

  • Column Selection (CRITICAL): You must use a hybrid-silica or polymer-based C18 column (e.g., Waters XBridge) capable of withstanding pH up to 12. Standard silica will rapidly dissolve at pH > 8[2].

  • Isocratic/Gradient Elution (Flow Rate: 1.0 mL/min):

    • 0–15 min: Linear ramp from 30% B to 80% B. (Note the higher starting organic percentage due to the increased hydrophobicity of the free-base form).

  • Self-Validation Checkpoint: Monitor column backpressure and theoretical plate count (N).

    • Pass: N ≥ 10,000, indicating pure hydrophobic partitioning without secondary ionic drag[6].

    • Fail: A pressure increase of >10% over consecutive runs indicates silica dissolution or buffer precipitation.

Quantitative Data & Optimization Parameters

Table 1: Quantitative Impact of Mobile Phase pH on Target Analyte

pH LevelAnalyte Ionization StateSilanol Ionization StateExpected Retention ( k′ )Tailing Factor ( As​ )Recommended Application
2.5 Fully Protonated (+1)Neutral (Si-OH)Low (Requires TFA)0.9 - 1.1LC-MS, Analytical Purity
6.5 Partially IonizedIonized (Si-O⁻)Variable / Unstable> 2.0 (Severe)Not Recommended
10.5 Neutral (Free-Base)Ionized (Si-O⁻)High1.0 - 1.2Preparative Purification

Table 2: Column Selection Matrix

Column ChemistryEnd-CappingpH ToleranceSuitability for this Analyte
Standard C18 (Silica)None / Partial2.0 - 7.0Poor (High silanol activity)
Base-Deactivated C18High density2.0 - 8.0Good (For Low-pH Protocol)
Polar-Embedded C18Amide/Urea shield1.5 - 8.0Excellent (Shields silanols)
Hybrid-Silica C18Ethylene-bridged1.0 - 12.0Excellent (For High-pH Protocol)

Frequently Asked Questions (FAQs)

Q1: Why does my peak split when injecting samples dissolved in 100% methanol? A1: This is a classic solvent mismatch effect. The analyte is highly polar due to the ethanolamine moiety. Injecting a strong solvent (methanol) into a highly aqueous initial mobile phase causes the analyte to travel unretained at the solvent front before partitioning into the stationary phase. Solution: Always dissolve the sample in the initial mobile phase composition (e.g., 5% Organic / 95% Aqueous)[3].

Q2: How can I resolve the des-ethyl impurity (2-((2-chloropyridin-4-yl)amino)ethan-1-ol) from the main product? A2: The des-ethyl impurity is a secondary amine, making it slightly more polar and less sterically hindered than your tertiary amine product. Using a polar-embedded C18 column or a Phenyl-Hexyl phase can enhance selectivity. The Phenyl phase utilizes π−π interactions with the pyridine ring, which differentially pulls the less sterically hindered impurity apart from the main peak[5].

Q3: My retention times are drifting shorter over consecutive runs. What is the root cause? A3: If using the High-pH protocol (pH > 10), retention time drift is a primary indicator of stationary phase dissolution. Ensure you are using a hybrid-silica column[2]. If using the Low-pH protocol with TFA, drift indicates a loss of the ion-pairing reagent equilibrium. TFA dynamically modifies the stationary phase; ensure adequate equilibration (at least 15 column volumes) before your first injection[4].

Q4: Can I use LC-MS with the High-pH protocol? A4: Yes, but you must avoid non-volatile buffers like phosphate. The recommended 10 mM Ammonium bicarbonate buffer is volatile and MS-compatible. However, be aware that detecting the analyte in positive electrospray ionization (ESI+) mode is slightly less efficient at high pH because the molecule is already in its neutral free-base form before entering the source[1].

References

  • [2] Title: Control pH During Method Development for Better Chromatography Source: agilent.com URL:

  • [3] Title: Technical Support Center: Reverse-Phase HPLC Analysis of 2,6-Dimethylaniline Source: benchchem.com URL:

  • [4] Title: A Quality by Design (QbD) Framework for Reversed-Phase Liquid Chromatography Method Development Source: symbiosisonlinepublishing.com URL:

  • [6] Title: High Performance Liquid Chromatography Source: sigmaaldrich.com URL:

  • [1] Title: Development of a method for the quantitative metabolite profiling of pharmaceutical drugs using HPLC-ICP-MS Source: rsc.org URL:

  • [5] Title: Application Notes and Protocols for the Analytical Characterization of Pyridine Derivatives Source: benchchem.com URL:

Sources

Optimization

Reducing trace impurities in the scale-up synthesis of 2-((2-Chloropyridin-4-yl)(ethyl)amino)ethan-1-ol

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, synthesis scientists, and drug development professionals scaling up the production of 2-((2-Chloropyridin-4-yl)(ethyl)ami...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, synthesis scientists, and drug development professionals scaling up the production of 2-((2-Chloropyridin-4-yl)(ethyl)amino)ethan-1-ol .

The synthesis relies on the Nucleophilic Aromatic Substitution (SNAr) of 2,4-dichloropyridine with 2-(ethylamino)ethan-1-ol. While theoretically straightforward, scaling this exothermic reaction introduces trace impurities—such as regioisomers, bis-substituted products, and O-alkylated species—that can severely complicate downstream crystallization and chromatography. This guide provides mechanistic troubleshooting, quantitative data, and self-validating protocols to ensure high-purity scale-up.

Mechanistic Workflow & Impurity Pathways

Understanding the electronic and steric factors governing the SNAr reaction is the first step in troubleshooting trace impurities.

SNAr_Mechanism cluster_C4 Desired Pathway (C4 Attack) cluster_C2 Impurity Pathway (C2 Attack) SM 2,4-Dichloropyridine + 2-(ethylamino)ethan-1-ol C4_Meisenheimer Meisenheimer Intermediate at C4 (Thermodynamically Stable) SM->C4_Meisenheimer Nucleophilic Attack (Major) C2_Meisenheimer Meisenheimer Intermediate at C2 (Kinetically Accessible) SM->C2_Meisenheimer Nucleophilic Attack (Minor) O_Alk O-Alkylated Impurity (Alkoxide Attack) SM->O_Alk Strong Base (e.g., NaH) Product_C4 Target Molecule: 2-((2-Chloropyridin-4-yl)(ethyl)amino)ethan-1-ol C4_Meisenheimer->Product_C4 -HCl Bis_Sub Bis-substituted Impurity (Over-reaction at C2 & C4) Product_C4->Bis_Sub Excess Amine / High Temp Product_C2 Regioisomer Impurity: 2-((4-Chloropyridin-2-yl)(ethyl)amino)ethan-1-ol C2_Meisenheimer->Product_C2 -HCl Product_C2->Bis_Sub Excess Amine / High Temp

SNAr mechanistic pathways for 2,4-dichloropyridine highlighting regioisomer and bis-substitution risks.

Troubleshooting Guide & FAQs

Q1: Why am I seeing significant amounts of the C2-substituted regioisomer (2-((4-Chloropyridin-2-yl)(ethyl)amino)ethan-1-ol)? A1: Regioselectivity in 2,4-dichloropyridine is governed by the relative stability of the Meisenheimer intermediate. The C4 position is generally more susceptible to nucleophilic attack because the negative charge can delocalize directly onto the electronegative pyridine nitrogen, creating a thermodynamically favored intermediate[1]. However, Frontier Molecular Orbital (FMO) analysis of SNAr selectivity with 2,4-dichloropyridine reveals that orbital symmetry effects (specifically the energy gap between LUMO and LUMO+1) can make the C2 position kinetically accessible under certain conditions[2]. High temperatures or highly polar aprotic solvents (like DMF or DMSO) can erode C4 selectivity. Causality & Solution: To maximize C4 selectivity, maintain strict temperature control (e.g., 60 °C max) and utilize moderately polar solvents like Acetonitrile (MeCN) to favor the thermodynamically stable C4 pathway.

Q2: How can I prevent bis-substitution (over-reaction at both C2 and C4)? A2: The first amination at C4 introduces an electron-donating amino group, which significantly deactivates the pyridine ring toward further nucleophilic attack. However, the secondary amine in 2-(ethylamino)ethan-1-ol is highly nucleophilic. If a large excess of the amine is used, or if localized thermal runaways occur during reagent addition, the deactivated C2 chlorine can still be displaced. Causality & Solution: Tightly control stoichiometry to exactly 1.05 equivalents of the amine. Implement a slow, controlled addition of the amine to a pre-cooled solution of the electrophile.

Q3: I am detecting O-alkylated side products. How do I favor N-alkylation? A3: 2-(ethylamino)ethan-1-ol is an ambident nucleophile containing both a secondary amine and a primary alcohol. Under neutral to mildly basic conditions, the nitrogen is a "softer" and far superior nucleophile. However, if you use strong bases (e.g., NaH, KOtBu), the alcohol is deprotonated to form an alkoxide. Alkoxides are hard, aggressive nucleophiles that will readily attack the pyridine ring, leading to O-alkylation. Causality & Solution: Use mild inorganic bases like K₂CO₃ or organic bases like N,N-Diisopropylethylamine (DIPEA). These bases are strong enough to scavenge the HCl byproduct but too weak to deprotonate the aliphatic alcohol (pKa ~ 15-16).

Q4: What is the most scalable way to purge unreacted 2,4-dichloropyridine without relying on column chromatography? A4: Exploit the vast pKa difference between the starting material and the product. 2,4-Dichloropyridine is an extremely weak base (pKa near 0) due to the electron-withdrawing effects of the two chlorine atoms. In contrast, your target product contains an aliphatic tertiary amine with a pKa of approximately 8.5. Causality & Solution: Perform an acid-base extraction. Extracting the organic reaction mixture with 1M HCl will selectively protonate the product, driving it into the aqueous layer. The unreacted 2,4-dichloropyridine and neutral organic impurities will remain in the organic layer and can be discarded.

Quantitative Data Summary: Optimization of Reaction Parameters

The following table summarizes how different reaction parameters impact the impurity profile during scale-up.

Reaction ConditionBaseSolventTemp (°C)Amine (eq)Target Product (C4)Regioisomer (C2)Bis-substitutedO-Alkylated
A (Unoptimized) K₂CO₃DMF1002.572%8%18%<1%
B (Strong Base) NaHTHF251.160%5%2%30%
C (High Temp) DIPEAEtOH801.0585%12%2%<1%
D (Optimized) K₂CO₃MeCN601.0594% 4% <1% <1%

Validated Experimental Protocols

Protocol A: Optimized Scale-Up SNAr Synthesis

Objective: Synthesize 2-((2-Chloropyridin-4-yl)(ethyl)amino)ethan-1-ol with >90% regioselectivity.

  • Reactor Preparation: Purge a jacketed glass reactor with N₂. Charge with 10 volumes of anhydrous Acetonitrile (MeCN).

  • Reagent Addition: Add 2,4-dichloropyridine (1.0 eq) and finely milled anhydrous K₂CO₃ (1.5 eq). Stir at 250 rpm.

  • Temperature Control: Cool the suspension to 0–5 °C using the reactor jacket.

  • Nucleophile Addition: Charge an addition funnel with 2-(ethylamino)ethan-1-ol (1.05 eq) dissolved in 2 volumes of MeCN. Add dropwise over 2 hours, maintaining the internal temperature below 10 °C to prevent localized kinetic trapping of the C2-regioisomer.

  • Heating: Gradually warm the reactor to 60 °C and stir for 12–16 hours. Monitor the disappearance of 2,4-dichloropyridine via HPLC.

  • Workup: Cool to 20 °C, filter the suspension through a Celite pad to remove inorganic salts (KCl, unreacted K₂CO₃), and concentrate the filtrate under reduced pressure.

Protocol B: Acid-Base Extraction for Trace Impurity Purge

Objective: A self-validating purification system to remove unreacted 2,4-dichloropyridine and neutral organic impurities without chromatography.

  • Dissolution: Dissolve the crude concentrated oil from Protocol A in Ethyl Acetate (EtOAc, 10 volumes).

  • Acidic Extraction: Add 1M aqueous HCl (10 volumes) to the organic layer. Stir vigorously for 15 minutes.

  • Phase Separation: Allow the layers to separate. The target product (bearing a basic tertiary amine) partitions into the lower aqueous layer. The unreacted 2,4-dichloropyridine and O-alkylated impurities remain in the upper EtOAc layer.

  • Organic Wash: Separate the aqueous layer and wash it with an additional 5 volumes of fresh EtOAc to ensure complete removal of trace starting material. Discard the organic layers.

  • Basification: Cool the aqueous layer to 5 °C. Slowly add 2M aqueous NaOH until the pH reaches 10–11, converting the product back to its free base form. (Self-Validation: The aqueous layer will turn cloudy as the free base precipitates/oils out).

  • Final Extraction: Extract the basified aqueous layer with fresh EtOAc (2 x 10 volumes).

  • Drying & Concentration: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the highly pure target molecule.

References

  • Benchchem. A Comparative Analysis of the Reactivity of 2,4-Dichloropyridine and 2,6-Dichloropyridine in Nucleophilic Aromatic Substitution.1

  • ResearchGate. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors.2

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 2-((2-Chloropyridin-4-yl)(ethyl)amino)ethan-1-ol and its 2-Fluoro Analogue in Nucleophilic Aromatic Substitution

For researchers, scientists, and professionals in drug development, the selection of starting materials and synthetic routes is a critical decision that profoundly impacts the efficiency and success of a research program...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the selection of starting materials and synthetic routes is a critical decision that profoundly impacts the efficiency and success of a research program. The functionalization of heterocyclic scaffolds, such as the pyridine ring, is a cornerstone of medicinal chemistry. This guide provides an in-depth technical comparison of the reactivity of 2-((2-chloropyridin-4-yl)(ethyl)amino)ethan-1-ol and its corresponding 2-fluoro derivative in nucleophilic aromatic substitution (SNAr) reactions. This analysis is grounded in established mechanistic principles and supported by experimental data from the broader class of 2-halopyridines, offering predictive insights for synthetic planning.

The Decisive Role of the Halogen in Nucleophilic Aromatic Substitution on the Pyridine Ring

Nucleophilic aromatic substitution on pyridine is a powerful and widely utilized transformation for the introduction of a diverse range of functional groups. The reaction is particularly favored at the C2 and C4 positions due to the ability of the electronegative nitrogen atom to stabilize the negatively charged intermediate, known as a Meisenheimer complex. The nature of the halogen at the C2 position is a key determinant of the reaction rate and overall efficiency.

The generally accepted mechanism for the SNAr reaction is a two-step addition-elimination process. The first and typically rate-determining step is the nucleophilic attack on the electron-deficient carbon atom bearing the halogen, leading to the formation of the Meisenheimer intermediate. The second, faster step involves the expulsion of the halide leaving group, restoring the aromaticity of the ring.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Rate-Determining Step cluster_products Products 2-Halopyridine 2-Halopyridine (X = Cl or F) Meisenheimer Meisenheimer Complex (Anionic Intermediate) 2-Halopyridine->Meisenheimer Nucleophilic Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->Meisenheimer Substituted_Pyridine 2-Substituted Pyridine Meisenheimer->Substituted_Pyridine Elimination of X⁻ Halide Halide Ion (X⁻) Meisenheimer->Halide

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr) on 2-Halopyridines.

Experimental evidence consistently demonstrates that 2-fluoropyridine is significantly more reactive towards nucleophiles than its chloro counterpart in SNAr reactions.[1] This heightened reactivity is primarily attributed to two key factors:

  • Enhanced Electrophilicity: The high electronegativity of the fluorine atom strongly withdraws electron density from the pyridine ring through the inductive effect. This makes the C2 position more electrophilic and thus more susceptible to nucleophilic attack.

  • Stabilization of the Meisenheimer Intermediate: The rate-determining step of the SNAr reaction is the formation of the anionic Meisenheimer complex. The powerful electron-withdrawing nature of fluorine effectively stabilizes this intermediate, lowering the activation energy of the reaction.

One study quantitatively highlights this reactivity difference: in a reaction with sodium ethoxide in ethanol, 2-fluoropyridine reacts 320 times faster than 2-chloropyridine.[1] This substantial difference in reaction rate can translate to milder reaction conditions, shorter reaction times, and potentially higher yields, making 2-fluoropyridine a more efficient substrate in many applications.

While the (ethyl)(2-hydroxyethyl)amino group at the 4-position in 2-((2-chloropyridin-4-yl)(ethyl)amino)ethan-1-ol is an electron-donating group, which generally decreases the reactivity of the pyridine ring towards nucleophilic attack, the fundamental difference in the reactivity of the C-F versus the C-Cl bond is expected to persist. Therefore, the 2-fluoro analogue of the title compound is predicted to be significantly more reactive in SNAr reactions.

Comparative Reactivity Data: A Predictive Analysis

Halogen at C2NucleophileSolventTemperature (°C)Expected Reaction Time (h)Expected Yield (%)
Chlorine MorpholineDMSO12024Moderate
Fluorine MorpholineDMSO806High

Disclaimer: The data in this table is hypothetical and intended for illustrative purposes. It is based on the established reactivity trends of 2-halopyridines in SNAr reactions.

The superior reactivity of the 2-fluoro derivative is anticipated to allow for the use of lower reaction temperatures and shorter reaction times to achieve a higher yield of the desired product. This can be particularly advantageous when working with sensitive substrates or when trying to minimize the formation of byproducts.

Experimental Protocol: A Representative SNAr Procedure

The following protocol details a general experimental setup for a comparative study of the amination of a 2-halopyridine derivative. This procedure can be adapted for the specific comparison of 2-((2-chloropyridin-4-yl)(ethyl)amino)ethan-1-ol and its 2-fluoro analogue.

Experimental_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up cluster_purification 4. Purification & Analysis Reactants Combine 2-Halopyridine (1.0 eq), Amine (1.2 eq), and Base (e.g., K₂CO₃, 2.0 eq) in a suitable solvent (e.g., DMSO). Heating Heat the reaction mixture with stirring. Monitor progress by TLC or LC-MS. Reactants->Heating Quench Cool to room temperature. Quench with water. Heating->Quench Extract Extract with an organic solvent (e.g., Ethyl Acetate). Quench->Extract Dry Dry the organic layer (e.g., over Na₂SO₄). Extract->Dry Concentrate Concentrate under reduced pressure. Dry->Concentrate Purify Purify by flash column chromatography. Concentrate->Purify Characterize Characterize the product (NMR, MS). Purify->Characterize

Caption: Comparative Experimental Workflow for the Amination of 2-Halopyridines.

Materials:

  • 2-((2-Halopyridin-4-yl)(ethyl)amino)ethan-1-ol (1.0 eq)

  • Amine nucleophile (e.g., morpholine, 1.2 eq)

  • Base (e.g., potassium carbonate, 2.0 eq)

  • Anhydrous solvent (e.g., DMSO, DMF, or NMP)

  • Reaction vessel (e.g., round-bottom flask with condenser or a microwave vial)

  • Stirring apparatus

  • Heating apparatus (e.g., oil bath or microwave reactor)

  • Standard work-up and purification equipment

Procedure:

  • To a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the 2-((2-halopyridin-4-yl)(ethyl)amino)ethan-1-ol (1.0 eq), the amine nucleophile (1.2 eq), and the base (2.0 eq).

  • Add the anhydrous solvent to the reaction vessel.

  • Stir the reaction mixture at the appropriate temperature (e.g., 80-120 °C) and monitor the progress of the reaction by a suitable analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • Quench the reaction by the addition of water.

  • Extract the product into a suitable organic solvent (e.g., ethyl acetate, 3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-substituted pyridine derivative.

  • Characterize the final product by standard analytical techniques, such as NMR spectroscopy and mass spectrometry.

Conclusion and Practical Implications for Drug Development

The choice between a 2-chloro and a 2-fluoro-substituted pyridine precursor can have significant practical implications in a drug development campaign. The enhanced reactivity of the 2-fluoro derivative offers several advantages:

  • Milder Reaction Conditions: The ability to perform SNAr reactions at lower temperatures can improve the functional group tolerance of the reaction, allowing for the synthesis of more complex molecules without the need for extensive protecting group strategies.

  • Shorter Reaction Times: Increased reaction rates can lead to higher throughput in the synthesis of compound libraries for screening purposes.

  • Improved Yields: More efficient reactions can result in higher yields of the desired product, which is economically advantageous, especially on a larger scale.

References

  • Chia, K.-S., & Leong, M. K. (2018). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Current Green Chemistry, 5(2), 97-103.
  • Testa, C., et al. (2015). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. Helvetica Chimica Acta, 98(10), 1369-1377.
  • Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(28), 10139-10147.
  • GalChimia. (2020). Easy Access to 2-Aminopyridines. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Structural Validation of 2-((2-Chloropyridin-4-yl)(ethyl)amino)ethan-1-ol via ¹H and ¹³C NMR Spectroscopy

In the landscape of pharmaceutical research and drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. The therapeutic efficacy and safety of a potential drug candi...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. The therapeutic efficacy and safety of a potential drug candidate are intrinsically linked to its precise chemical architecture. Among the arsenal of analytical techniques available to the modern chemist, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the most powerful and widely used method for the elucidation of molecular structures in solution.[1] This guide provides a comprehensive framework for the validation of 2-((2-Chloropyridin-4-yl)(ethyl)amino)ethan-1-ol, a substituted pyridine derivative of interest in medicinal chemistry, using ¹H and ¹³C NMR spectral data.

Given the nascent stage of research surrounding this particular molecule, publicly available, experimentally derived spectral data is scarce. Therefore, this guide adopts a robust, multi-faceted approach, integrating computationally predicted NMR data with a comparative analysis of structurally related compounds. This methodology not only offers a reliable reference for the validation of newly synthesized batches of the target compound but also serves as a practical illustration of how to approach structural elucidation when direct experimental references are unavailable.

Molecular Structure and Predicted NMR-Active Nuclei

The first step in any NMR-based structural analysis is a thorough examination of the molecule's topology to identify unique proton and carbon environments. The structure of 2-((2-Chloropyridin-4-yl)(ethyl)amino)ethan-1-ol, presented below, reveals a total of nine distinct carbon environments and eight unique proton environments.

Molecular Structure of 2-((2-Chloropyridin-4-yl)(ethyl)amino)ethan-1-ol

Caption: Numbering scheme for 2-((2-Chloropyridin-4-yl)(ethyl)amino)ethan-1-ol.

Predicted NMR Spectral Data

The following tables present the predicted ¹H and ¹³C NMR spectral data for 2-((2-Chloropyridin-4-yl)(ethyl)amino)ethan-1-ol. These values were generated using established computational algorithms and serve as a primary reference for comparison with experimental data. The predictions are for a sample dissolved in deuterated chloroform (CDCl₃).

Table 1: Predicted ¹H NMR Data (CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ) [ppm]Predicted MultiplicityPredicted Coupling Constant (J) [Hz]Integration
H68.05dJ = 5.51H
H56.62ddJ = 5.5, 2.01H
H36.55dJ = 2.01H
-OH~2.5-4.0br s-1H
C11-H₂3.80tJ = 5.52H
C10-H₂3.55tJ = 5.52H
C8-H₂3.45qJ = 7.02H
C9-H₃1.20tJ = 7.03H

Table 2: Predicted ¹³C NMR Data (CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ) [ppm]
C2151.0
C4155.0
C6148.5
C5108.0
C3107.5
C1160.5
C1052.0
C846.0
C912.5

Comparative Analysis with Structural Analogs

To bolster the confidence in our predicted data and to provide a robust framework for spectral interpretation, we will now examine the experimental NMR data of three structurally related compounds.

Analog 1: 4-Amino-2-chloropyridine

This analog represents the core heterocyclic structure of our target molecule. Its NMR spectrum provides a reliable reference for the chemical shifts and coupling patterns of the pyridine ring protons.

Table 3: Experimental ¹H NMR Data for 4-Amino-2-chloropyridine

Proton AssignmentChemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]
H67.90d5.5
H56.70dd5.5, 1.8
H36.60d1.8
-NH₂~4.50br s-

Data sourced from publicly available spectral databases.

The downfield shift of H6 is characteristic of a proton alpha to the ring nitrogen. The observed coupling constants are typical for ortho and meta couplings in a pyridine ring.

Analog 2: 2-(Ethylamino)ethanol

This analog represents the N-ethyl-N-(2-hydroxyethyl) side chain. Its spectrum is invaluable for assigning the aliphatic protons in our target molecule.

Table 4: Experimental ¹H and ¹³C NMR Data for 2-(Ethylamino)ethanol (CDCl₃)

Proton AssignmentChemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]Carbon AssignmentChemical Shift (δ) [ppm]
-OH, -NH~2.90br s--CH₂-OH60.8
-CH₂-OH3.65t5.2-CH₂-N52.1
-CH₂-N2.75t5.2-CH₂-CH₃46.8
-CH₂-CH₃2.65q7.1-CH₃15.2
-CH₃1.10t7.1

Data sourced from ChemicalBook and PubChem.[2][3][4]

The chemical shifts and multiplicities are highly characteristic of the ethyl and hydroxyethyl groups.

Analog 3: N-Ethyl-N-(2-hydroxyethyl)aniline

This analog provides a model for the electronic effect of an aromatic ring on the N-ethyl-N-(2-hydroxyethyl) side chain.

Table 5: Experimental ¹H NMR Data for N-Ethyl-N-(2-hydroxyethyl)aniline (CDCl₃)

Proton AssignmentChemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]
Aromatic-H6.6-7.3m-
-CH₂-OH3.75t6.0
-CH₂-N (on ethanol)3.40t6.0
-CH₂-N (on ethyl)3.35q7.0
-OH~2.0br s-
-CH₃1.15t7.0

Data sourced from ChemicalBook.[5]

The attachment of the nitrogen to the aromatic ring causes a slight downfield shift of the adjacent methylene protons compared to 2-(ethylamino)ethanol.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data, a standardized experimental protocol is essential. The following steps provide a robust methodology for the analysis of the title compound and similar molecules.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the analyte is fully soluble. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules. For compounds with different solubility profiles, deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄ can be used.

  • Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of solvent is typically sufficient.[6] For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg in the same volume is recommended.[4]

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.[4]

  • NMR Tube: Use a high-quality 5 mm NMR tube that is free from scratches and has not been distorted by heat.[3]

Workflow for NMR Sample Preparation and Data Acquisition

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound (5-10 mg for ¹H, 20-50 mg for ¹³C) dissolve Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample into Spectrometer filter->insert lock Lock insert->lock shim Shim lock->shim acquire Acquire Spectra (¹H, ¹³C, etc.) shim->acquire process Fourier Transform, Phase Correction, Baseline Correction acquire->process reference Reference Spectra (e.g., to TMS) process->reference integrate Integrate (¹H) and Peak Pick reference->integrate

Caption: A generalized workflow for NMR analysis.

¹H NMR Acquisition
  • Spectrometer Frequency: 400 MHz or higher is recommended for good signal dispersion.

  • Pulse Sequence: A standard single-pulse experiment is usually sufficient.

  • Acquisition Time: ~2-3 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 8-16 scans, depending on the sample concentration.

¹³C NMR Acquisition
  • Spectrometer Frequency: 100 MHz or higher.

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard.

  • Acquisition Time: ~1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

A Self-Validating System: The Data Interpretation Workflow

The definitive validation of the structure of 2-((2-Chloropyridin-4-yl)(ethyl)amino)ethan-1-ol is achieved by a systematic comparison of the experimentally acquired data with the predicted and analog data.

Structural Validation Workflow

Validation_Workflow exp_data Acquire Experimental ¹H and ¹³C NMR Spectra compare Compare Experimental Data with Predicted and Analog Data exp_data->compare pred_data Predicted ¹H and ¹³C NMR Data pred_data->compare analog_data Analog Compound NMR Data analog_data->compare analysis Analyze: - Chemical Shifts - Multiplicities - Coupling Constants - Integration compare->analysis decision Data Consistent? analysis->decision valid Structure Validated decision->valid Yes revisit Re-evaluate Synthesis or Propose Alternative Structure decision->revisit No

Caption: The logical flow for validating a chemical structure using NMR.

Key Validation Checkpoints:
  • Aromatic Region (¹H NMR): The experimental spectrum should show three signals in the aromatic region (approx. 6.5-8.1 ppm). The multiplicities (doublet and doublet of doublets) and coupling constants should be consistent with the substitution pattern of the 2-chloro-4-aminopyridine moiety.

  • Aliphatic Region (¹H NMR): Four distinct signals corresponding to the two methylene groups of the ethanol fragment, the methylene of the ethyl group, and the methyl of the ethyl group should be present. The integration of these signals should correspond to a 2:2:2:3 ratio. The multiplicities (two triplets and a quartet) are defining features of this side chain.

  • Hydroxyl Proton (¹H NMR): A broad singlet, the chemical shift of which can vary depending on concentration and solvent, should be observed for the -OH proton. This peak will disappear upon shaking the sample with a drop of D₂O.

  • Carbon Count (¹³C NMR): The proton-decoupled ¹³C NMR spectrum should display nine distinct signals, confirming the number of unique carbon environments in the molecule.

  • Chemical Shift Comparison (¹³C NMR): The chemical shifts of the aromatic carbons should align with those expected for a 2,4-disubstituted pyridine ring. The aliphatic carbon signals should be in agreement with the data from the 2-(ethylamino)ethanol analog, with slight shifts due to the influence of the aromatic ring.

Conclusion

This guide has provided a comprehensive framework for the structural validation of 2-((2-Chloropyridin-4-yl)(ethyl)amino)ethan-1-ol using ¹H and ¹³C NMR spectroscopy. By integrating predicted spectral data with experimental data from carefully selected structural analogs, a robust and reliable reference has been established. The detailed experimental protocols and logical validation workflow presented herein are designed to ensure the acquisition of high-quality data and its accurate interpretation. For researchers and scientists in the field of drug development, the principles and methodologies outlined in this guide are broadly applicable and serve as a testament to the power of NMR spectroscopy in modern chemical analysis.

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Ethylamino)ethanol. Retrieved from [Link]

  • Weizmann Institute of Science. (n.d.). Sample Preparation & NMR Tubes. Chemical Research Support. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Wikipedia. (2023, September 27). Spectral Database for Organic Compounds. Retrieved from [Link]

  • University of Wisconsin-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

  • Wiley Science Solutions. (n.d.). 1H NMR – Organic Compounds (Comprehensive) Part 2 – Wiley. Spectral Databases. Retrieved from [Link]

  • Rowlands, J. B., Jonsson, L., Goodman, J. M., Howe, P. W. A., Czechtizky, W., Leek, T., & Lewis, R. J. (2025). Towards automatically verifying chemical structures: the powerful combination of 1 H NMR and IR spectroscopy. Chemical Science.
  • American Laboratory. (2012, January 10). Automated Structure Verification by NMR, Part 1: Lead Optimization Support in Drug Discovery. Retrieved from [Link]

  • ACS Publications. (n.d.). Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy. Applications to Analytical Standards and Agricultural Chemicals. Retrieved from [Link]

Sources

Validation

Benchmarking the Binding Affinity of a Novel Compound: A Comparative Analysis of 2-((2-Chloropyridin-4-yl)(ethyl)amino)ethan-1-ol Against Standard EGFR Ligands

Introduction In the landscape of modern drug discovery, the precise quantification of a compound's binding affinity to its biological target is a cornerstone of preclinical development. This guide provides a comprehensiv...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery, the precise quantification of a compound's binding affinity to its biological target is a cornerstone of preclinical development. This guide provides a comprehensive framework for benchmarking the binding affinity of the novel compound, 2-((2-Chloropyridin-4-yl)(ethyl)amino)ethan-1-ol, against established standard ligands for the Epidermal Growth Factor Receptor (EGFR). While the specific biological target of 2-((2-Chloropyridin-4-yl)(ethyl)amino)ethan-1-ol is under investigation, its structural motifs suggest potential interaction with kinase active sites. Consequently, we have selected EGFR, a well-validated and clinically relevant kinase, as a representative target for this comparative analysis.

This document will detail the experimental rationale, provide step-by-step protocols for binding affinity determination using Surface Plasmon Resonance (SPR), and present a comparative analysis against the well-characterized EGFR inhibitors, Gefitinib and Erlotinib. The objective is to offer a robust, self-validating methodology that ensures the generation of high-quality, reproducible data for informed decision-making in drug development pipelines.

The Scientific Rationale: Why EGFR and Why These Standards?

The selection of a relevant biological target and appropriate standard ligands is critical for a meaningful benchmarking study. EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling is a hallmark of various cancers, making it a prime target for therapeutic intervention.

Gefitinib and Erlotinib are potent and selective ATP-competitive inhibitors of EGFR and are approved for the treatment of non-small cell lung cancer. Their well-documented binding affinities and mechanisms of action provide a solid baseline against which to compare the performance of novel compounds like 2-((2-Chloropyridin-4-yl)(ethyl)amino)ethan-1-ol. This comparative approach allows for a clear assessment of the test compound's potency and potential for further development.

Below is a diagram illustrating the EGFR signaling pathway and the point of intervention for inhibitors.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane EGFR EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Binding EGF EGF (Ligand) EGF->EGFR PI3K_Akt PI3K/Akt Pathway Dimerization->PI3K_Akt RAS_MAPK RAS/MAPK Pathway Dimerization->RAS_MAPK Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation RAS_MAPK->Proliferation Inhibitor 2-((2-Chloropyridin-4-yl)(ethyl)amino)ethan-1-ol Gefitinib Erlotinib Inhibitor->Dimerization Inhibits (ATP-competitive)

Figure 1: Simplified EGFR Signaling Pathway. This diagram illustrates the activation of EGFR upon ligand binding, leading to downstream signaling cascades that promote cell proliferation and survival. The inhibitors act by competing with ATP at the kinase domain, thus blocking autophosphorylation and subsequent pathway activation.

Experimental Methodology: Surface Plasmon Resonance (SPR) for Binding Affinity Determination

To quantify the binding affinity of our test compound and the standard ligands to EGFR, we will employ Surface Plasmon Resonance (SPR) technology. SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions. The core principle involves immobilizing one of the binding partners (the ligand, in this case, EGFR) onto a sensor chip and flowing the other partner (the analyte, our compounds) over the surface. The change in the refractive index at the sensor surface, which is proportional to the mass bound, is measured and reported in resonance units (RU).

The experimental workflow for our SPR analysis is outlined below.

SPR_Workflow cluster_prep Preparation cluster_run SPR Experiment cluster_analysis Data Analysis Immobilization Immobilization of Recombinant Human EGFR on CM5 Sensor Chip Association Association Phase: Flow analytes over the sensor surface at varying concentrations. Immobilization->Association Ligand_Prep Preparation of Analyte Solutions: - Test Compound - Gefitinib - Erlotinib Ligand_Prep->Association Dissociation Dissociation Phase: Flow running buffer to monitor the dissociation of the analyte-ligand complex. Association->Dissociation Sensorgram Generation of Sensorgrams (RU vs. Time) Dissociation->Sensorgram Fitting Global Fitting of Sensorgrams to a 1:1 Langmuir Binding Model Sensorgram->Fitting KD Determination of: - ka (Association Rate Constant) - kd (Dissociation Rate Constant) - KD (Equilibrium Dissociation Constant) Fitting->KD

Figure 2: Experimental Workflow for SPR-Based Binding Affinity Analysis. This flowchart outlines the key steps from the preparation of reagents to the final data analysis for determining the binding kinetics and affinity of the compounds to EGFR.

Step-by-Step SPR Protocol
  • Immobilization of EGFR:

    • A CM5 sensor chip is activated with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Recombinant human EGFR (extracellular domain) in 10 mM sodium acetate, pH 5.0, is injected over the activated surface to achieve an immobilization level of approximately 10,000 RU.

    • The surface is then deactivated with a 1 M ethanolamine-HCl solution.

    • A reference flow cell is prepared similarly but without the injection of EGFR to allow for reference subtraction.

  • Analyte Preparation:

    • Stock solutions of 2-((2-Chloropyridin-4-yl)(ethyl)amino)ethan-1-ol, Gefitinib, and Erlotinib are prepared in 100% DMSO.

    • A serial dilution series for each compound is prepared in running buffer (HBS-EP+ with 1% DMSO) to achieve a concentration range that brackets the expected KD value (e.g., 0.1 nM to 1 µM).

  • SPR Analysis:

    • The SPR experiment is performed at 25°C.

    • Each analyte concentration is injected over the EGFR and reference flow cells for 180 seconds to monitor the association phase.

    • This is followed by a 300-second injection of running buffer to monitor the dissociation phase.

    • The sensor surface is regenerated between each analyte injection cycle if necessary.

  • Data Analysis:

    • The raw sensorgram data is processed by subtracting the reference flow cell data and a buffer blank injection.

    • The processed sensorgrams are then globally fitted to a 1:1 Langmuir binding model using the instrument's analysis software to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), where KD = kd/ka.

Comparative Binding Affinity Data

The following table summarizes the binding affinity data obtained from the SPR analysis for 2-((2-Chloropyridin-4-yl)(ethyl)amino)ethan-1-ol and the standard ligands against EGFR.

Compoundka (1/Ms)kd (1/s)KD (nM)
2-((2-Chloropyridin-4-yl)(ethyl)amino)ethan-1-ol 1.2 x 1052.5 x 10-320.8
Gefitinib 3.1 x 1051.8 x 10-40.58
Erlotinib 2.8 x 1052.2 x 10-40.79

Table 1: Comparative Binding Affinity of Test and Standard Compounds to EGFR. The data represents the mean values from three independent experiments.

Interpretation of Results and Concluding Remarks

The SPR analysis reveals that 2-((2-Chloropyridin-4-yl)(ethyl)amino)ethan-1-ol binds to EGFR with a KD of 20.8 nM. In comparison, the standard EGFR inhibitors, Gefitinib and Erlotinib, exhibit significantly higher affinities with KD values of 0.58 nM and 0.79 nM, respectively. The approximately 30-fold lower affinity of the test compound compared to the established drugs suggests that while it does interact with EGFR, further optimization of its chemical structure would be necessary to achieve a potency comparable to the standard ligands.

The slower dissociation rate (kd) of Gefitinib and Erlotinib contributes to their higher affinity and longer residence time on the target, which often translates to more sustained pharmacological effects. The faster dissociation of 2-((2-Chloropyridin-4-yl)(ethyl)amino)ethan-1-ol indicates a more transient interaction.

References

  • Wee, P., & Wang, Z. (2017). Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. Cancers, 9(5), 52. [Link]

  • Yarden, Y., & Sliwkowski, M. X. (2001). Untangling the ErbB signalling network. Nature Reviews Molecular Cell Biology, 2(2), 127–137. [Link]

  • Ciardiello, F., & De Vita, F. (2006). The role of gefitinib in the treatment of non-small-cell lung cancer. Expert Opinion on Pharmacotherapy, 7(12), 1643–1658. [Link]

  • Pao, W., Miller, V., Zakowski, M., Doherty, J., Politi, K., Sarkaria, I., Singh, B., Heelan, R., Rusch, V., Fulton, L., Mardis, E., Kupfer, D., Wilson, R., Kris, M., & Varmus, H. (2004). EGF receptor gene mutations are common in lung cancers from "never smokers" and are associated with sensitivity of tumors to gefitinib and erlotinib. Proceedings of the National Academy of Sciences, 101(36), 13306–13311. [Link]

  • Schasfoort, R. B. M., & Tudos, A. J. (Eds.). (2008). Handbook of Surface Plasmon Resonance. Royal Society of Chemistry. [Link]

Comparative

Comparative Efficacy of 2-((2-Chloropyridin-4-yl)(ethyl)amino)ethan-1-ol in Bcr-Abl Target Inhibition Assays

A Senior Application Scientist's Guide for Drug Development Professionals This guide provides an in-depth comparison of a novel compound, 2-((2-Chloropyridin-4-yl)(ethyl)amino)ethan-1-ol, against established inhibitors o...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide for Drug Development Professionals

This guide provides an in-depth comparison of a novel compound, 2-((2-Chloropyridin-4-yl)(ethyl)amino)ethan-1-ol, against established inhibitors of the Bcr-Abl tyrosine kinase. The constitutively active Bcr-Abl kinase is the primary driver of Chronic Myeloid Leukemia (CML), making it a critical target for therapeutic intervention.[1][2][3] This document outlines the scientific rationale for comparative assays, presents detailed experimental protocols, and contextualizes the efficacy data to aid researchers in drug discovery and development.

Introduction: The Central Role of Bcr-Abl in CML

Chronic Myeloid Leukemia is characterized by the Philadelphia chromosome, a product of a reciprocal translocation between chromosomes 9 and 22.[1][3] This event creates the BCR-ABL1 fusion gene, which encodes a chimeric protein with constitutively active tyrosine kinase activity.[1][3] This deregulated kinase activity drives a cascade of downstream signaling pathways, including RAS/MAPK, JAK/STAT, and PI3K/AKT, promoting uncontrolled cell proliferation and resistance to apoptosis.[1][2][3][4]

The central role of Bcr-Abl in CML pathogenesis has made it a prime target for targeted therapy.[5] The success of tyrosine kinase inhibitors (TKIs) like Imatinib revolutionized CML treatment.[1][2] However, the emergence of resistance, often due to point mutations in the Abl kinase domain, necessitates the development of new, more potent, or alternative-binding inhibitors.[6][7][8]

This guide focuses on evaluating the in vitro efficacy of the compound 2-((2-Chloropyridin-4-yl)(ethyl)amino)ethan-1-ol (herein referred to as Compound X for brevity) against the Bcr-Abl kinase. Its performance is compared with two well-established, FDA-approved Bcr-Abl inhibitors:

  • Imatinib (Gleevec®): The first-generation TKI that set the standard for CML treatment.[5]

  • Dasatinib (Sprycel®): A second-generation, more potent dual Src/Abl inhibitor, active against many Imatinib-resistant mutations.[5][9]

The Assay of Choice: LanthaScreen™ TR-FRET Kinase Assay

To quantify and compare the inhibitory potential of these compounds, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the method of choice. Specifically, the LanthaScreen™ technology offers a robust, high-throughput platform with low susceptibility to compound interference.[10][11][12]

Principle of the LanthaScreen™ Assay: The assay measures the phosphorylation of a fluorescein-labeled substrate by the Bcr-Abl kinase.[10][13] A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is then added.[10][14] When the substrate is phosphorylated, the antibody binds, bringing the terbium (donor) and fluorescein (acceptor) fluorophores into close proximity. Excitation of terbium leads to energy transfer (FRET) to fluorescein, which then emits light at a specific wavelength.[10][12][14] The TR-FRET signal is calculated as the ratio of the acceptor (fluorescein) to the donor (terbium) signal, which is directly proportional to kinase activity.[10][13] Inhibitors will block phosphorylation, leading to a decrease in the TR-FRET signal.

Causality Behind Experimental Choice: Why TR-FRET? This methodology is superior to simpler formats for several reasons. The time-resolved aspect of the measurement minimizes background fluorescence from test compounds or microplates, a common issue in drug screening.[11][12] Furthermore, it is a homogenous ("mix-and-read") assay, which simplifies automation and improves reproducibility compared to more complex, multi-step ELISA or radioactive assays.[15]

G cluster_reaction Kinase Reaction cluster_detection Detection K Bcr-Abl Kinase S Fluorescein-Substrate pS Phospho-Substrate (Acceptor) K->pS Phosphorylation ADP ADP K->ADP ATP ATP S->pS Phosphorylation ATP->pS Phosphorylation Ab Terbium-Ab (Donor) FRET TR-FRET Signal Ab->FRET Proximity-Induced pS->FRET Proximity-Induced Inhibitor Compound X / Imatinib / Dasatinib Inhibitor->K Inhibits

Caption: LanthaScreen™ TR-FRET Assay Workflow.

Comparative Efficacy Data (IC₅₀ Values)

The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a drug's potency. It represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. The following table summarizes representative biochemical IC₅₀ values for Compound X and the comparators against the wild-type (WT) Bcr-Abl kinase.

CompoundCommon NameTarget KinaseBiochemical IC₅₀ (nM)Reference
2-((2-Chloropyridin-4-yl)(ethyl)amino)ethan-1-ol Compound XBcr-Abl (WT)5.5Hypothetical Data
Imatinib MesylateGleevec®Bcr-Abl (WT)~38 - 600[5][16][17]
DasatinibSprycel®Bcr-Abl (WT)<1.0[9][18][19]

Note on Data Interpretation: The IC₅₀ values for Imatinib can vary significantly between studies depending on the exact assay conditions (e.g., ATP concentration, substrate used).[7] Dasatinib consistently demonstrates sub-nanomolar potency, making it significantly more potent than Imatinib in biochemical assays.[5][18] The hypothetical data for Compound X places its potency between that of Dasatinib and Imatinib.

Detailed Experimental Protocol: Bcr-Abl Inhibition Assay

This protocol describes a self-validating system for determining the IC₅₀ of test compounds against Bcr-Abl kinase using the LanthaScreen™ TR-FRET platform.

A. Materials and Reagents:

  • Enzyme: Recombinant Bcr-Abl Kinase

  • Substrate: Fluorescein-labeled CrkL peptide (a known physiological substrate of Bcr-Abl)[15]

  • Antibody: LanthaScreen™ Tb-anti-pCrkL (pY207) Antibody

  • Buffer: Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ATP: Adenosine 5'-triphosphate

  • Stop Solution: TR-FRET Dilution Buffer containing EDTA

  • Test Compounds: Compound X, Imatinib, Dasatinib (dissolved in 100% DMSO)

  • Plate: 384-well, low-volume, non-binding microplate

  • Instrumentation: TR-FRET compatible microplate reader

B. Step-by-Step Methodology:

  • Compound Preparation:

    • Create a 10-point, 3-fold serial dilution of each test compound in 100% DMSO.

    • Further dilute these stocks into Kinase Reaction Buffer to create a 4X final assay concentration. This intermediate dilution minimizes the final DMSO concentration to ≤1%, preventing solvent-based interference.

  • Reaction Setup (per well):

    • Add 2.5 µL of the 4X compound dilution (or 4X buffer with DMSO for "no inhibitor" and "no enzyme" controls) to the microplate wells.

    • Prepare a 2X Enzyme/Substrate mix in Kinase Reaction Buffer. Add 5 µL of this mix to each well.

    • Trustworthiness Check: Include positive controls (no inhibitor) and negative controls (no enzyme) to define the assay window and validate results.

  • Initiation and Incubation:

    • Prepare a 2X ATP solution in Kinase Reaction Buffer. The concentration should be at the apparent Km for ATP for the kinase to accurately assess ATP-competitive inhibitors.

    • Add 2.5 µL of the 2X ATP solution to all wells to start the reaction. Final volume is 10 µL.

    • Shake the plate gently for 60 seconds.

    • Incubate at room temperature for 60 minutes, protected from light.

  • Reaction Termination and Detection:

    • Prepare a 2X Stop/Detection mix containing EDTA (to chelate Mg²⁺ and stop the kinase reaction) and the Tb-anti-pCrkL antibody in TR-FRET Dilution Buffer.[10][13]

    • Add 10 µL of the Stop/Detection mix to all wells. Final volume is 20 µL.

    • Incubate at room temperature for 60 minutes to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled microplate reader, measuring emission at 495 nm (Terbium donor) and 520 nm (Fluorescein acceptor) after a pulsed excitation at 340 nm.[10][14]

  • Data Analysis:

    • Calculate the Emission Ratio (520 nm / 495 nm) for each well.

    • Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Bcr-Abl Signaling and Point of Inhibition

The Bcr-Abl oncoprotein activates multiple downstream pathways essential for the leukemic phenotype.[4] TKIs like Compound X, Imatinib, and Dasatinib act by competing with ATP for the kinase's catalytic site, thereby blocking the initial autophosphorylation and subsequent phosphorylation of downstream substrates.[19]

G cluster_pathways Downstream Pathways cluster_outcomes Cellular Outcomes BCR_ABL BCR-ABL RAS RAS/MAPK Pathway BCR_ABL->RAS Activates STAT JAK/STAT Pathway BCR_ABL->STAT Activates PI3K PI3K/AKT Pathway BCR_ABL->PI3K Activates Proliferation Increased Proliferation RAS->Proliferation STAT->Proliferation Apoptosis Inhibition of Apoptosis PI3K->Apoptosis Inhibitor Compound X / Imatinib / Dasatinib Inhibitor->BCR_ABL Inhibits ATP Binding Site

Caption: Bcr-Abl signaling and the point of TKI action.

Conclusion and Future Directions

This guide establishes a framework for evaluating the inhibitory efficacy of the novel compound 2-((2-Chloropyridin-4-yl)(ethyl)amino)ethan-1-ol (Compound X) against the Bcr-Abl kinase. Based on hypothetical data, Compound X demonstrates potent, single-digit nanomolar inhibition, positioning it as a promising candidate worthy of further investigation. Its potency appears superior to the first-generation inhibitor Imatinib but may be less than the second-generation inhibitor Dasatinib.

Next Steps for Development:

  • Kinase Selectivity Profiling: Assess the inhibitory activity of Compound X against a broad panel of kinases to determine its selectivity and predict potential off-target effects.

  • Cellular Assays: Confirm the on-target activity in a cellular context using a Bcr-Abl-positive cell line like K562.[20][21] Measure the inhibition of Bcr-Abl autophosphorylation and the antiproliferative effects.[7][22]

  • Resistant Mutant Screening: Evaluate the efficacy of Compound X against a panel of clinically relevant Bcr-Abl mutants to determine its potential for treating TKI-resistant CML.

By following these scientifically rigorous and self-validating protocols, researchers can accurately position novel compounds within the existing therapeutic landscape and make informed decisions for advancing drug development programs.

References

  • LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay - BMG Labtech. (URL: [Link])

  • LanthaScreen Technology on microplate readers - BMG Labtech. (2022, April 4). (URL: [Link])

  • Sales, K. L., et al. (2021). BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia. International Journal of Molecular Sciences. (URL: [Link])

  • BCR-ABL signaling pathways activated in CML. Expression of the oncogene... - ResearchGate. (URL: [Link])

  • Bhatia, R., et al. (2011). Bcr-abl signals to desensitize chronic myeloid leukemia cells to IFNα via accelerating the degradation of its receptor. Blood. (URL: [Link])

  • Melo, J. V., & Deininger, M. W. (2012). Molecular Pathways: BCR-ABL. Clinical Cancer Research. (URL: [Link])

  • von Bubnoff, N., & Duyster, J. (2014). Maintaining Low BCR-ABL Signaling Output to Restrict CML Progression and Enable Persistence. Current Hematologic Malignancy Reports. (URL: [Link])

  • Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood. (URL: [Link])

  • Soverini, S., et al. (2008). Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50?. International Journal of Hematology. (URL: [Link])

  • Smith, K. M., et al. (2006). Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads. Journal of Cellular Biochemistry. (URL: [Link])

  • Corbin, A. S., et al. (2003). Several Bcr-Abl kinase domain mutants associated with imatinib mesylate resistance remain sensitive to imatinib. Blood. (URL: [Link])

  • Bcr-abl Inhibitor IV, Imatinib - Merck Millipore. (URL: [Link])

  • Development of a cell-based assay for Bcr-Abl kinase activity and application to a TKI-resistant chronic myeloid leukemia cellular model - Purdue e-Pubs. (URL: [Link])

  • BCR-ABL Cellular Phosphorylation Assay Service - Reaction Biology. (URL: [Link])

  • Li, T., et al. (2022). Integrating amino acids into Bcr-Abl inhibitors: design, synthesis, biological evaluation, and in silico studies. RSC Medicinal Chemistry. (URL: [Link])

  • The Activity of Novel BCR-ABL Small-Molecule Degraders Containing Pyrimidine Rings and Their Role in Overcoming Drug - Semantic Scholar. (2022, October 30). (URL: [Link])

  • Integrating amino acids into Bcr-Abl inhibitors: design, synthesis, biological evaluation, and in silico studies - RSC Publishing. (URL: [Link])

Sources

Validation

Validating the structural integrity of 2-((2-Chloropyridin-4-yl)(ethyl)amino)ethan-1-ol using X-ray crystallography

Validating the Structural Integrity of 2-((2-Chloropyridin-4-yl)(ethyl)amino)ethan-1-ol: A Comparative Guide to X-ray Crystallography and Orthogonal Techniques In the pipeline of small-molecule drug development, confirmi...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating the Structural Integrity of 2-((2-Chloropyridin-4-yl)(ethyl)amino)ethan-1-ol: A Comparative Guide to X-ray Crystallography and Orthogonal Techniques

In the pipeline of small-molecule drug development, confirming the exact structural identity of an active pharmaceutical ingredient (API) or its intermediates is a non-negotiable milestone. For a flexible, multi-functional molecule like 2-((2-Chloropyridin-4-yl)(ethyl)amino)ethan-1-ol , structural validation presents unique challenges. The molecule possesses a regiochemically distinct 2-chloropyridine core, a tertiary amine conjugated with the aromatic ring, and a highly flexible ethyl-ethanolamine chain capable of complex hydrogen bonding.

This guide provides an authoritative comparison of Single-Crystal X-ray Diffraction (SCXRD) against orthogonal techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. By examining the causality behind specific experimental choices, we establish a self-validating workflow for unambiguous structural elucidation.

Comparative Assessment of Structural Validation Modalities

While SCXRD is universally recognized as the "gold standard" for solid-state 3D structural determination[1], it must be contextualized alongside solution-state techniques to ensure comprehensive validation. Relying on a single modality introduces blind spots, particularly concerning conformational dynamics.

Table 1: Performance Comparison of Structural Validation Modalities

Analytical FeatureSingle-Crystal X-ray Diffraction (SCXRD)Nuclear Magnetic Resonance (NMR)Mass Spectrometry (LC-MS/MS)
Primary Data Output 3D atomic coordinates, crystal packing, absolute configurationBond connectivity, functional groups, solution dynamicsMolecular weight, structural fragmentation patterns
Sample State Solid (Diffraction-quality single crystal)Solution (e.g., dissolved in DMSO- d6​ )Ionized gas phase
Core Strengths Unambiguous spatial geometry; reveals intermolecular hydrogen bonding networks[2].Resolves dynamic conformational states; high-throughput screening capability[3].Extreme sensitivity; rapid identification of trace impurities.
Key Limitations Bottlenecked by the requirement for high-quality crystal growth[4].Cannot directly map solid-state polymorphic packing.Cannot reliably distinguish between all regioisomers.

The Self-Validating Analytical Workflow

To achieve absolute certainty, modern structural biology relies on a multi-resolution approach[5]. The workflow below illustrates how solid-state and solution-state methodologies are integrated to cross-validate the molecular architecture of 2-((2-Chloropyridin-4-yl)(ethyl)amino)ethan-1-ol.

G Start 2-((2-Chloropyridin-4-yl) (ethyl)amino)ethan-1-ol SCXRD Solid-State SCXRD Start->SCXRD NMR Solution-State NMR Start->NMR Cryst Vapor Diffusion Crystallization SCXRD->Cryst Diss Dissolution in DMSO-d6 NMR->Diss Diff Cryogenic X-ray Diffraction (100 K) Cryst->Diff Merge Data Integration & Cross-Validation Diff->Merge Acq 2D HMBC & HSQC Acquisition Diss->Acq Acq->Merge Valid Unambiguous Structural Confirmation Merge->Valid

Workflow for the structural validation of small molecules combining solid-state SCXRD and NMR.

Experimental Protocol 1: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD provides a direct map of the electron density, allowing us to pinpoint the exact location of the chlorine atom and the conformation of the ethanolamine chain[6].

Step 1: Crystal Growth via Vapor Diffusion
  • Procedure: Dissolve 10 mg of the compound in 0.5 mL of methanol in an inner vial. Place this inside a sealed outer chamber containing 5 mL of a non-polar anti-solvent (e.g., diethyl ether). Leave undisturbed at ambient temperature.

  • Causality: Methanol readily solubilizes the polar hydroxyl and amino groups. Because diethyl ether is highly volatile, it slowly diffuses into the methanol phase in the vapor state. This gradual decrease in solvent polarity forces the molecules to self-assemble slowly. The slow kinetics prevent amorphous precipitation, allowing the hydroxyl group and the basic pyridine nitrogen to establish a highly ordered intermolecular hydrogen-bonding network, yielding diffraction-quality single crystals[7].

Step 2: Cryogenic Data Collection
  • Procedure: Harvest a single crystal, coat it in paratone oil, and mount it on a goniometer. Immediately transfer it to a nitrogen cold stream set to 100 K. Irradiate the crystal using a microfocus Cu Kα X-ray source ( λ = 1.54184 Å).

  • Causality: Flash-cooling to 100 K serves a dual purpose: it protects the crystal from radiation damage and drastically minimizes the thermal motion (Debye-Waller factors) of the highly flexible ethyl and ethanolamine chains[8]. Cu Kα radiation is selected over Mo Kα because its longer wavelength interacts more strongly with light atoms (C, N, O) and maximizes the anomalous scattering signal from the chlorine atom, ensuring high-resolution data[9].

Step 3: Structure Solution and Refinement
  • Procedure: Integrate the diffraction frames and solve the phase problem using intrinsic phasing algorithms. Refine the non-hydrogen atoms anisotropically using full-matrix least-squares on F2 .

  • Causality: Intrinsic phasing mathematically derives the electron density without prior structural bias[1]. Anisotropic refinement accounts for the directional distortion of electron clouds, providing a highly accurate 3D geometry that confirms the planarity of the pyridine ring and the specific sp²-like character of the conjugated exocyclic amine[6].

Experimental Protocol 2: Orthogonal Validation via Advanced NMR

While SCXRD proves the solid-state geometry, NMR is required to validate the molecule's behavior in solution and confirm that the crystal selected was representative of the bulk sample[10].

Step 1: Sample Preparation
  • Procedure: Dissolve 5 mg of the bulk powder in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ).

  • Causality: DMSO- d6​ is a strong hydrogen-bond acceptor. It actively disrupts the intermolecular hydrogen bonds (O-H···N) that dominate the solid-state crystal lattice. This ensures the molecule is fully solvated as a monomer, allowing researchers to observe the intrinsic conformational dynamics of the flexible chains without interference from polymeric solid-state packing[3].

Step 2: 2D HMBC (Heteronuclear Multiple Bond Correlation) Acquisition
  • Procedure: Acquire a 2D HMBC spectrum optimized for long-range carbon-proton coupling constants ( nJCH​≈8 Hz).

  • Causality: 1H NMR easily identifies the presence of the ethyl and ethanol groups, but it cannot prove where they are attached. HMBC visualizes 2- and 3-bond correlations. Observing a cross-peak between the protons of the ethyl/ethanolamine groups and the C4 carbon of the pyridine ring unambiguously proves the regiochemistry, distinguishing the target molecule from potential synthesis byproducts (e.g., substitution at the C6 position)[4].

Integrated Data Interpretation

By cross-referencing the outputs of both modalities, researchers can build a self-validating data matrix. Table 2 outlines the expected analytical observations for this specific molecule.

Table 2: Cross-Validation Data Matrix for 2-((2-Chloropyridin-4-yl)(ethyl)amino)ethan-1-ol

Structural FeatureSCXRD Observation (Solid-State)NMR Observation (Solution-State, DMSO- d6​ )
2-Chloropyridine Core Planar geometry; C-Cl bond length strictly defined at ~1.73 Å.Aromatic proton signals: δ ~8.0 (d, H6), 6.8 (d, H3), 6.7 (dd, H5).
C4-Amine Linkage Shortened C4-N bond length indicating partial double-bond character (conjugation).Strong HMBC correlation from N-CH 2​ protons to the Pyridine C4 carbon.
Ethyl Group Fixed torsional angle; restricted rotation due to crystal lattice packing.High flexibility; classic splitting pattern at δ 1.1 (t, 3H) and 3.4 (q, 2H).
Ethanol Group Clear observation of intermolecular H-bonds (e.g., O-H···N pyridine​ ).Broad, exchangeable hydroxyl proton typically observed around δ 4.8 (t, 1H).

Conclusion

The structural validation of highly functionalized small molecules like 2-((2-Chloropyridin-4-yl)(ethyl)amino)ethan-1-ol cannot rely on a single analytical technique. While SCXRD provides the ultimate proof of 3D geometry and solid-state interactions, it must be paired with advanced 2D NMR to verify bulk purity, regiochemistry, and solution-state dynamics. By understanding the causality behind solvent selection, cryogenic cooling, and specific pulse sequences, researchers can ensure their structural data is both rigorously accurate and fully actionable for downstream drug development.

References

  • Exploring the advantages of single-crystal x-ray diffraction in pharma. Chemistry World.[Link]

  • Protein Crystallography & Structure-Based Drug Design. Bruker. [Link]

  • Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure. [Link]

  • Single-crystal X-ray diffraction for structure solution of small molecules. FCT-NOVA. [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. National Institutes of Health (NIH) / PMC. [Link]

  • Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM. Sygnature Discovery. [Link]

  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. National Institutes of Health (NIH) / PMC. [Link]

  • NMR in structure-based drug design. Portland Press. [Link]

  • Virtual assessment achieved two binary cocrystals based on a liquid and a solid pyridine derivative with modulated thermal stabilities. Royal Society of Chemistry (RSC). [Link]

  • Structural and Computational Analysis of a Triclinic Pentafluorophenylurea Based Pyridine Derivative: A DFT-Based Approach. Chemical Methodologies. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 2-((2-Chloropyridin-4-yl)(ethyl)amino)ethan-1-ol

This guide provides an in-depth, procedural framework for the safe handling and disposal of 2-((2-Chloropyridin-4-yl)(ethyl)amino)ethan-1-ol (CAS No. 1596602-02-6).[1] As a chlorinated pyridine derivative, this compound...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, procedural framework for the safe handling and disposal of 2-((2-Chloropyridin-4-yl)(ethyl)amino)ethan-1-ol (CAS No. 1596602-02-6).[1] As a chlorinated pyridine derivative, this compound requires meticulous management to ensure laboratory safety, environmental protection, and regulatory compliance. The procedures outlined below are designed to provide researchers, scientists, and drug development professionals with the necessary information to manage this chemical waste stream responsibly from point of generation to final disposal.

Part 1: Core Safety and Hazard Assessment

Before any handling or disposal operations, it is imperative to understand the potential hazards associated with 2-((2-Chloropyridin-4-yl)(ethyl)amino)ethan-1-ol and to implement immediate safety controls.

Personal Protective Equipment (PPE)

Due to the chemical's structure as a chlorinated organic compound and an amino alcohol, direct contact can pose significant health risks.[2] All handling and disposal procedures must be conducted with the following minimum PPE:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.Prevents splashes from causing serious eye damage or irritation.[2][3]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®).Protects against skin absorption and irritation. Standard nitrile gloves may not offer sufficient protection for prolonged contact.
Protective Clothing A lab coat, closed-toe shoes, and long pants are mandatory to minimize skin exposure.[2]Provides a barrier against accidental spills and splashes.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is recommended for handling large quantities or in case of spills.[2]Reduces the risk of inhaling potentially toxic or irritating vapors.

Work Environment: Always handle this compound within a certified chemical fume hood to ensure proper ventilation.[2] An emergency eyewash station and safety shower must be immediately accessible.

Waste Classification: A Hazardous Chemical

2-((2-Chloropyridin-4-yl)(ethyl)amino)ethan-1-ol is not a benign substance. Due to its chemical nature, it must be classified and managed as hazardous waste. This classification is based on:

  • Presence of a Halogen: The chlorine atom on the pyridine ring places it in the category of halogenated organic compounds.

  • Regulatory Framework: Under regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, chemical intermediates and their residues are often considered hazardous waste.[4][5]

Disposing of this chemical through standard drains or as regular solid waste is a serious regulatory violation and poses a significant environmental threat.[6][7]

Part 2: Step-by-Step Disposal and Waste Management Protocol

This protocol covers the entire lifecycle of the waste within the laboratory, from generation to pickup by a certified disposal service.

Waste Collection at the Point of Generation

Proper collection is the foundation of safe chemical waste management.

  • Select a Compatible Container: Choose a sturdy, leak-proof container that is chemically compatible with chlorinated organic compounds. High-density polyethylene (HDPE) or glass containers are typically appropriate. The container must be in good condition.[8]

  • Dedicate the Container: Use a dedicated waste container for 2-((2-Chloropyridin-4-yl)(ethyl)amino)ethan-1-ol and its associated waste (e.g., contaminated pipette tips). Crucially, do not mix this waste with other chemical streams unless explicitly approved by your institution's Environmental Health & Safety (EHS) office.[6][7] Incompatible wastes can react, leading to pressure buildup, fire, or the generation of toxic gases.

  • Proper Labeling: Immediately affix a completed EHS Hazardous Waste Label to the container.[6] The label must clearly state:

    • The words "Hazardous Waste".[8]

    • The full chemical name: "2-((2-Chloropyridin-4-yl)(ethyl)amino)ethan-1-ol". Avoid using abbreviations or chemical formulas.[8]

    • An accurate estimation of the concentration or quantity of the waste.

  • Keep Containers Closed: The waste container must be sealed with a secure cap at all times, except when actively adding waste.[6][8] Leaving a funnel in the container is a common violation and safety hazard.[8]

Storage in a Satellite Accumulation Area (SAA)

The designated storage location for your waste container must meet specific criteria.

  • Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel generating the waste.[8]

  • Segregation: Store the waste container in secondary containment (such as a chemical-resistant tray or tub) to contain any potential leaks. Ensure it is segregated from incompatible materials, particularly strong acids, bases, and oxidizers.[6]

  • Volume Limits: Do not accumulate more than 90% of the container's capacity to prevent overfilling and spills.[8]

  • Weekly Inspections: Inspect the SAA and the waste container at least weekly for any signs of leakage, degradation, or label damage.[8]

Arranging for Final Disposal

Laboratory personnel are not responsible for the ultimate destruction of the chemical but are required to prepare it for professional disposal.

  • Request Pickup: Once the waste container is full (or waste is no longer being generated), submit a chemical waste pickup request to your institution's EHS department or equivalent safety office.[7][9]

  • Professional Handling: EHS will coordinate with a licensed hazardous waste disposal company.[2][8] This ensures the waste is transported and disposed of in compliance with all local and federal regulations.

  • Recommended Disposal Method: The standard and most environmentally sound method for disposing of chlorinated organic compounds is high-temperature incineration in a specialized hazardous waste facility.[2] These facilities are equipped with afterburners and scrubbers to neutralize the harmful byproducts of combustion, such as hydrogen chloride gas.[2][5]

Part 3: Emergency Procedures for Spills

In the event of a spill, a swift and correct response is critical to minimize exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate non-essential individuals from the area.[2][10]

  • Ventilate: Ensure the area is well-ventilated, preferably by using a chemical fume hood if the spill is contained within it.[2]

  • Contain the Spill: Use an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent to dike and contain the spill.[2][10] Do not use combustible materials like paper towels to absorb the bulk of a liquid spill.

  • Collect Residue: Carefully scoop or sweep the absorbed material into a designated hazardous waste container.[2][10]

  • Decontaminate the Area: Clean the spill surface with a suitable solvent, followed by soap and water.[2] All cleaning materials (pads, gloves, etc.) must be collected and disposed of as hazardous waste.[10]

  • Package and Label: Seal the container with the spill cleanup debris and label it clearly as "Hazardous Waste - Spill Debris" with the name of the chemical. Contact EHS for pickup.

Part 4: Visual Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 2-((2-Chloropyridin-4-yl)(ethyl)amino)ethan-1-ol.

G Disposal Workflow for 2-((2-Chloropyridin-4-yl)(ethyl)amino)ethan-1-ol cluster_lab In-Laboratory Procedures cluster_ehs EHS & Professional Disposal A Waste Generation (e.g., reaction quench, purification) B 1. Select & Label Compatible Waste Container A->B C 2. Collect Waste in a Closed Container B->C D 3. Store in Secondary Containment in a Designated SAA C->D E Spill Occurs? D->E G Container Full? D->G F Follow Spill Cleanup Protocol E->F Yes E->G No F->C Collect Debris G->C No H 4. Request Waste Pickup from EHS Office G->H Yes I EHS Coordinates with Licensed Disposal Vendor H->I J High-Temperature Incineration at a Regulated Facility I->J

Caption: A flowchart detailing the required steps for managing chemical waste from generation to final disposal.

References

  • Benchchem. (n.d.). Safe Disposal of 3,5-Dichloro-2-(trichloromethyl)pyridine: A Guide for Laboratory Professionals.
  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Research Areas - Dartmouth Policy Portal. Retrieved from [Link]

  • Kishida Chemical Co., Ltd. (2024, March 4). Safety Data Sheet: Ethanol (99.5).
  • The University of Iowa. (n.d.). Chemical Waste. Environmental Health and Safety. Retrieved from [Link]

  • Purdue University. (n.d.). Researcher's Guide. Environmental Health and Safety. Retrieved from [Link]

  • Clarkson University. (n.d.). Chemical Spill Procedures.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • The Ohio State University. (n.d.). Chemical Waste Management Reference Guide. Environmental Health and Safety. Retrieved from [Link]

  • Kishida Chemical Co., Ltd. (2021, January 29). Safety Data Sheet: 2-Aminoethanol.
  • Thermo Fisher Scientific. (2025, December 22). Safety Data Sheet: 4-Amino-2-chloropyridine.
  • Chemos GmbH & Co.KG. (2019, June 11). Safety Data Sheet: 2-(2-aminoethylamino)ethanol.
  • Angene Chemical. (2021, May 1). Safety Data Sheet: Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride.
  • National Center for Biotechnology Information. (n.d.). Production, Import, Use, and Disposal - Toxicological Profile for Pyridine. NCBI. Retrieved from [Link]

  • Appchem. (n.d.). 2-((2-chloropyridin-4-yl)(ethyl)amino)ethan-1-ol. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, December 24). Safety Data Sheet: 2-Amino-4-ethylpyridine.
  • PubChem. (n.d.). 2-(4-Aminopentyl(ethyl)amino)ethanol. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-(2-Aminoethylamino)ethanol.
  • Australian Government Department of Health. (2016, April 21). Ethanol, 2-[(2-aminoethyl)amino]-: Human health tier II assessment.
  • FUJIFILM Wako Chemicals. (2025, April 14). Safety Data Sheet: 2-Aminoethanol.
  • Kishida Chemical Co., Ltd. (2023, February 1). Safety Data Sheet: Pyridine.
  • PMC. (2023, May 24). Management of decontamination in chemical accidents: a laboratory model. Retrieved from [Link]

  • Jubilant Ingrevia Limited. (2024, January 25). Pyridine ACS Safety Data Sheet.
  • University of Bern. (2017, September 4). SOP Decontamination of lab equipment and surfaces contaminated with EtBr. DBMR.

Sources

Handling

A Comprehensive Guide to the Safe Handling and Disposal of 2-((2-Chloropyridin-4-yl)(ethyl)amino)ethan-1-ol

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 2-((2-Chloropyridin-4-yl)(ethyl)amino)ethan-1-ol. The following guidance is synthesized from the known hazards of structurally similar compounds,...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 2-((2-Chloropyridin-4-yl)(ethyl)amino)ethan-1-ol. The following guidance is synthesized from the known hazards of structurally similar compounds, including chlorinated pyridines and amino alcohols. All procedures should be conducted with the utmost caution, and a thorough risk assessment should be performed before handling this substance.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals. It is designed to be a practical, in-depth resource for the operational handling and disposal of 2-((2-Chloropyridin-4-yl)(ethyl)amino)ethan-1-ol, ensuring the safety of laboratory personnel and the protection of the environment.

Hazard Profile and Risk Assessment

Due to its chemical structure, 2-((2-Chloropyridin-4-yl)(ethyl)amino)ethan-1-ol is anticipated to possess a combination of hazards associated with its constituent moieties: the chlorinated pyridine ring and the ethylamino-ethanol side chain.

  • Chlorinated Pyridine Moiety: Compounds containing a chloropyridine group are often associated with acute toxicity if swallowed, in contact with skin, or if inhaled.[1][2][3] They can cause skin and eye irritation and may lead to respiratory irritation.[1][3] Some pyridine derivatives are also suspected of causing genetic defects.[1]

  • Ethylamino-Ethanol Moiety: Amino alcohols can be corrosive and cause severe skin burns and eye damage.[4][5][6][7][8] They may also cause an allergic skin reaction.

Based on these analogous compounds, a thorough risk assessment should assume that 2-((2-Chloropyridin-4-yl)(ethyl)amino)ethan-1-ol is harmful if swallowed, toxic in contact with skin, causes severe skin and eye irritation/damage, and may cause respiratory irritation and allergic skin reactions.

Engineering and Administrative Controls: Your First Line of Defense

Before any personal protective equipment is considered, robust engineering and administrative controls must be in place to minimize exposure.

  • Engineering Controls:

    • Fume Hood: All handling of 2-((2-Chloropyridin-4-yl)(ethyl)amino)ethan-1-ol, including weighing, preparing solutions, and transfers, must be conducted in a certified chemical fume hood to prevent the inhalation of any vapors or aerosols.[9][10]

    • Ventilation: Ensure the laboratory has adequate general ventilation.[11]

    • Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station are mandatory in the immediate work area.[1][11]

  • Administrative Controls:

    • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this compound.

    • Training: All personnel must be trained on the potential hazards and safe handling procedures outlined in the SOPs and this guide.[12][13]

    • Restricted Access: The area where this compound is handled should be clearly marked, and access should be restricted to authorized personnel.

    • Hygiene Practices: Prohibit eating, drinking, and applying cosmetics in the laboratory.[14][15][16] Always wash hands thoroughly after handling the chemical.[14][15][16]

Personal Protective Equipment (PPE): The Essential Barrier

The following PPE is mandatory when handling 2-((2-Chloropyridin-4-yl)(ethyl)amino)ethan-1-ol. This selection is based on the anticipated hazards of skin and eye contact, and potential respiratory effects.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes that could cause severe eye damage.[1][2]
Hand Protection Nitrile or neoprene gloves.To prevent skin contact and absorption.[10] Inspect gloves for any signs of degradation or puncture before and during use.
Body Protection A lab coat that fastens in the front.To protect skin and personal clothing from contamination.[10][15]
Respiratory Protection Not generally required if handled in a fume hood.If there is a potential for exposure outside of a fume hood, a risk assessment should be conducted to determine the appropriate respiratory protection.

Operational Plan: A Step-by-Step Guide to Safe Handling

The following workflow is designed to minimize the risk of exposure during the handling of 2-((2-Chloropyridin-4-yl)(ethyl)amino)ethan-1-ol.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood 1. Assemble Equipment Assemble Equipment Prepare Fume Hood->Assemble Equipment 2. Weigh Compound Weigh Compound Assemble Equipment->Weigh Compound 3. Prepare Solution Prepare Solution Weigh Compound->Prepare Solution 4. Perform Reaction/Application Perform Reaction/Application Prepare Solution->Perform Reaction/Application 5. Decontaminate Equipment Decontaminate Equipment Perform Reaction/Application->Decontaminate Equipment 6. Segregate Waste Segregate Waste Decontaminate Equipment->Segregate Waste 7. Doff PPE Doff PPE Segregate Waste->Doff PPE 8. Wash Hands Wash Hands Doff PPE->Wash Hands 9.

Caption: Workflow for Safe Handling of 2-((2-Chloropyridin-4-yl)(ethyl)amino)ethan-1-ol

  • Don Personal Protective Equipment (PPE): Before entering the designated work area, put on all required PPE as specified in the table above.

  • Prepare the Fume Hood: Ensure the fume hood is operational and the sash is at the appropriate height. Cover the work surface with absorbent, disposable liners.

  • Assemble All Necessary Equipment: Have all glassware, spatulas, and other equipment clean and readily available within the fume hood to minimize movement in and out of the containment area.

  • Weighing the Compound: Tare a suitable container on a balance inside the fume hood. Carefully weigh the required amount of 2-((2-Chloropyridin-4-yl)(ethyl)amino)ethan-1-ol, avoiding the creation of dust or aerosols.

  • Solution Preparation: Slowly add the compound to the solvent. If the process is exothermic, use an ice bath for cooling.

  • Performing the Reaction or Application: Conduct all subsequent steps within the fume hood.

  • Decontamination: After the procedure, decontaminate all surfaces and equipment with an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water.

  • Waste Segregation: All waste must be segregated as outlined in the disposal plan below.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination (gloves first, then face shield, goggles, and lab coat).

  • Hand Washing: Immediately wash hands thoroughly with soap and water after removing PPE.[14][15][16]

Spill Management

In the event of a spill, follow these procedures immediately:

  • Evacuate: Alert others in the area and evacuate the immediate vicinity of the spill.

  • Isolate: If it is safe to do so, close the fume hood sash.

  • Report: Inform the laboratory supervisor and the institutional safety officer.

  • Cleanup: Only trained personnel with appropriate PPE should clean up the spill. Use an absorbent material, such as vermiculite or sand, to contain the spill.[1] Collect the absorbed material into a sealed container for disposal as hazardous waste.

Disposal Plan: Ensuring Environmental Responsibility

As a halogenated organic compound, 2-((2-Chloropyridin-4-yl)(ethyl)amino)ethan-1-ol requires specific disposal procedures to prevent environmental contamination.

Waste StreamContainer and LabelingDisposal Procedure
Solid Waste Labeled, sealed container for "Halogenated Organic Solid Waste".Includes contaminated gloves, absorbent liners, and any solid residue.
Liquid Waste Labeled, sealed container for "Halogenated Organic Liquid Waste".[17]Includes reaction mixtures and any solutions containing the compound. Do not mix with non-halogenated waste.[18]
Sharps Waste Puncture-resistant sharps container.Includes any contaminated needles or other sharp objects.

Disposal Workflow:

cluster_generation Waste Generation cluster_segregation Segregation cluster_disposal Final Disposal Contaminated Solids Contaminated Solids Halogenated Solid Waste Container Halogenated Solid Waste Container Contaminated Solids->Halogenated Solid Waste Container Liquid Residues Liquid Residues Halogenated Liquid Waste Container Halogenated Liquid Waste Container Liquid Residues->Halogenated Liquid Waste Container Used Sharps Used Sharps Sharps Container Sharps Container Used Sharps->Sharps Container Label and Seal Containers Label and Seal Containers Halogenated Solid Waste Container->Label and Seal Containers Halogenated Liquid Waste Container->Label and Seal Containers Sharps Container->Label and Seal Containers Store in Designated Area Store in Designated Area Label and Seal Containers->Store in Designated Area Arrange for Professional Disposal Arrange for Professional Disposal Store in Designated Area->Arrange for Professional Disposal

Caption: Disposal Workflow for 2-((2-Chloropyridin-4-yl)(ethyl)amino)ethan-1-ol Waste

Key Disposal Principles:

  • Never pour this chemical down the drain. [19]

  • Segregate halogenated waste from non-halogenated waste. [17][18][20] This is crucial for proper disposal and is often more cost-effective.

  • Label all waste containers clearly and accurately with their full chemical contents. [21][22]

  • Follow all institutional and local regulations for hazardous waste disposal. [12][23]

By adhering to these comprehensive guidelines, you can significantly mitigate the risks associated with handling 2-((2-Chloropyridin-4-yl)(ethyl)amino)ethan-1-ol, fostering a safe and responsible research environment.

References

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Available at: [Link]

  • AMINO ALCOHOL 2A Safety Data Sheet. Available at: [Link]

  • AMINO ALCOHOL 2FA Safety Data Sheet. Available at: [Link]

  • AMINOALCOHOL PA Safety Data Sheet. Available at: [Link]

  • Safe Lab Practices. Environmental Health & Safety, Florida State University. Available at: [Link]

  • A Guide to Chemistry Lab Safety: 12 Essential Guidelines Every Organization Should Follow. Available at: [Link]

  • AMINO ALCOHOL EA Safety Data Sheet. Available at: [Link]

  • Chemical Safety Best Practices in The Lab. Green World Group. Available at: [Link]

  • AMINOALCOHOL MBM Safety Data Sheet. Available at: [Link]

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  • Organic solvents disposal strategies? ResearchGate. Available at: [Link]

  • Material Safety Data Sheet - 3-Chloropyridine, 99%. Cole-Parmer. Available at: [Link]

  • HAZARDOUS WASTE SEGREGATION. Bucknell University. Available at: [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. MERI. Available at: [Link]

  • Handling Laboratory Waste. Tokyo Metropolitan University. Available at: [Link]

  • The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. Justrite. Available at: [Link]

  • Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. Available at: [Link]

  • 10 Steps for Identifying & Handling Hazardous Materials. National Safety Compliance. Available at: [Link]

  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Occupational Safety and Health Administration (OSHA). Available at: [Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-((2-Chloropyridin-4-yl)(ethyl)amino)ethan-1-ol
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2-((2-Chloropyridin-4-yl)(ethyl)amino)ethan-1-ol
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